molecular formula C7H12N2 B081406 N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 14745-84-7

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No.: B081406
CAS No.: 14745-84-7
M. Wt: 124.18 g/mol
InChI Key: BJIDGKXFJLYGNA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS 14745-84-7) is a heterocyclic amine compound with the molecular formula C7H12N2 and a molecular weight of 124.19 g/mol . This molecule features a pyrrole ring, a fundamental structure in many biological systems, functionalized with a dimethylaminomethyl group, making it a valuable building block in organic synthesis and medicinal chemistry research . Its physical properties include a density of approximately 0.998 g/cm³ and a boiling point of 181.3°C at 760 mmHg . The compound has a flash point of 63.5°C, which is an important consideration for its safe handling and storage . With a vapor pressure of 0.858 mmHg at 25°C , it is suitable for use in standard laboratory environments. Researchers utilize this compound as a key synthetic intermediate; literature documents its use in multi-step synthetic routes, leveraging the reactivity of both the pyrrole ring and the amine group to construct more complex nitrogen-containing heterocycles . It is typically classified with the hazard code Xi, indicating it may be an irritant . This chemical is strictly for research applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9(2)6-7-4-3-5-8-7/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIDGKXFJLYGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293829
Record name N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14745-84-7
Record name 14745-84-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. This document details established synthetic protocols, including the Eschweiler-Clarke reaction and reductive amination, and outlines the analytical techniques used for its characterization.

Introduction

This compound is a tertiary amine containing a pyrrole scaffold. The pyrrole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The dimethylaminomethyl substituent can influence the molecule's physicochemical properties, such as basicity and lipophilicity, and can serve as a key pharmacophore for interaction with biological targets. This guide presents two primary methods for the synthesis of this compound, along with its full characterization profile.

Synthesis of this compound

Two principal synthetic routes for the preparation of this compound are the Eschweiler-Clarke reaction of (1H-pyrrol-2-yl)methanamine and the reductive amination of pyrrole-2-carbaldehyde with dimethylamine.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.[1][2][3] This one-pot reaction is known for its efficiency and avoidance of quaternary ammonium salt formation.[1]

Reaction Scheme:

Eschweiler_Clarke start (1H-pyrrol-2-yl)methanamine product This compound start->product Eschweiler-Clarke Reaction reagents Formaldehyde (CH2O) Formic Acid (HCOOH)

Figure 1: Synthesis via Eschweiler-Clarke Reaction.

Experimental Protocol:

A detailed experimental protocol for the Eschweiler-Clarke synthesis of the target molecule is as follows:

  • To a solution of (1H-pyrrol-2-yl)methanamine (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent, add an excess of aqueous formaldehyde (typically 2.2-3.0 eq).

  • Add an excess of formic acid (typically 2.2-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature and basify with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH of >10.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and amines. In this case, pyrrole-2-carbaldehyde is reacted with dimethylamine in the presence of a reducing agent to form the target tertiary amine.

Reaction Scheme:

Reductive_Amination start_aldehyde Pyrrole-2-carbaldehyde product This compound start_aldehyde->product Reductive Amination start_amine Dimethylamine ( (CH3)2NH ) start_amine->product Reductive Amination reducing_agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3)

Figure 2: Synthesis via Reductive Amination.

Experimental Protocol:

A general procedure for the reductive amination is as follows:

  • Dissolve pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.

  • Add a solution of dimethylamine (1.1-1.5 eq, often as a solution in THF or as dimethylamine hydrochloride).

  • If using dimethylamine hydrochloride, a base such as triethylamine may be added to liberate the free amine.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise to the reaction mixture. For reactions using NaBH3CN, a few drops of acetic acid can be added.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to obtain the desired product.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Data not available
Density Data not available
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

    • A broad singlet for the pyrrole N-H proton.

    • Multiplets for the three pyrrole ring protons.

    • A singlet for the methylene (-CH₂-) protons adjacent to the pyrrole ring and the dimethylamino group.

    • A singlet for the six protons of the two methyl (-CH₃) groups.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected signals include:

    • Signals for the four distinct carbon atoms of the pyrrole ring.

    • A signal for the methylene carbon.

    • A signal for the two equivalent methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

Wavenumber (cm⁻¹)Assignment
~3400-3300N-H stretching (pyrrole)
~2950-2800C-H stretching (aliphatic)
~1550-1450C=C stretching (pyrrole ring)
~1260-1000C-N stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ in the mass spectrum would be at an m/z value corresponding to the molecular weight of the compound (124.18).

Experimental Workflows

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials ((1H-pyrrol-2-yl)methanamine or Pyrrole-2-carbaldehyde) reaction Chemical Reaction (Eschweiler-Clarke or Reductive Amination) start->reaction workup Reaction Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) ir IR Spectroscopy ms Mass Spectrometry product->nmr product->ir product->ms

Figure 3: Overall experimental workflow.

Conclusion

This technical guide has detailed two reliable and efficient methods for the synthesis of this compound. The characterization techniques described provide a comprehensive analytical profile for the confirmation of its structure and purity. This compound serves as a versatile intermediate for the development of novel therapeutic agents, and the information provided herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine is an organic compound featuring a pyrrole ring linked to a dimethylaminomethyl group.[1] The pyrrole nucleus is a fundamental scaffold in numerous biologically active compounds, and its derivatives have garnered significant attention in medicinal chemistry for their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the potential biological significance of this class of compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, this section presents a combination of known data and computationally predicted values to provide a comprehensive profile.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compound---
CAS Number 14745-84-7[1]
Chemical Formula C₇H₁₂N₂[1]
Molecular Weight 124.18 g/mol [1]
Predicted pKa 9.5 - 10.5 (amine group)Predicted
Predicted logP 0.8 - 1.2Predicted
Predicted Water Solubility Moderately solublePredicted
Appearance Not specified (likely an oil or low-melting solid)---
Boiling Point Not specified---
Melting Point Not specified---

The presence of the basic dimethylamino group suggests the compound will exhibit solubility in polar, acidic solutions.[1] The pyrrole ring contributes to its aromatic character and potential for various chemical reactions.[1]

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes for N-alkylation of amines. Below are detailed experimental protocols for plausible synthetic methods.

Experimental Protocols

1. Synthesis via Reductive Amination of Pyrrole-2-carbaldehyde

This is a common and efficient method for the synthesis of amines from aldehydes.

  • Reaction Scheme:

  • Detailed Protocol:

    • To a solution of pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (10 mL/mmol), add a solution of dimethylamine (2.0-3.0 eq, e.g., 40% aqueous solution or 2M in THF).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

2. Synthesis via Eschweiler-Clarke Reaction of (1H-pyrrol-2-yl)methanamine

This classic reaction allows for the exhaustive methylation of primary amines using formaldehyde and formic acid.[2][4]

  • Reaction Scheme:

  • Detailed Protocol:

    • To a flask containing (1H-pyrrol-2-yl)methanamine (1.0 eq), add an excess of aqueous formaldehyde (e.g., 37 wt. %, 2.5-3.0 eq).

    • Add an excess of formic acid (98-100%, 2.5-3.0 eq).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is > 9.

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by distillation under reduced pressure or column chromatography to yield pure this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the pyrrole ring protons (typically in the range of 6.0-7.0 ppm), a singlet for the methylene protons adjacent to the pyrrole ring and the nitrogen atom, and a singlet for the two methyl groups of the dimethylamino moiety.

    • ¹³C NMR: Expected signals would include those for the carbon atoms of the pyrrole ring, the methylene carbon, and the methyl carbons.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 125.1079.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be expected for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), and C-N stretches.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of substituted pyrroles exhibits a wide range of pharmacological effects.[2][3][5]

Anticancer Activity: Many pyrrole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways.[2] For instance, some pyrrole-containing compounds act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis and proliferation.[5] Others can induce apoptosis by modulating the Bcl-2 family of proteins.[2]

Antimicrobial Activity: The pyrrole scaffold is present in several natural and synthetic compounds with significant antibacterial and antifungal properties. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity: Certain pyrrole derivatives have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reductive_amination Reductive Amination Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde Imine_Intermediate Imine_Intermediate Pyrrole-2-carbaldehyde->Imine_Intermediate + Dimethylamine Final_Product This compound Imine_Intermediate->Final_Product + NaBH4 / NaBH(OAc)3 (1H-pyrrol-2-yl)methanamine (1H-pyrrol-2-yl)methanamine (1H-pyrrol-2-yl)methanamine->Final_Product + HCHO, HCOOH

Caption: Plausible synthetic routes to this compound.

Generalized Signaling Pathway for Anticancer Pyrrole Derivatives

Signaling_Pathway cluster_cell Cancer Cell Pyrrole_Derivative Pyrrole_Derivative Growth_Factor_Receptor Growth Factor Receptor (e.g., VEGFR) Pyrrole_Derivative->Growth_Factor_Receptor Inhibits Bcl2_Family Bcl-2 Family Proteins Pyrrole_Derivative->Bcl2_Family Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK) Growth_Factor_Receptor->Kinase_Cascade Proliferation Cell Proliferation & Angiogenesis Kinase_Cascade->Proliferation Apoptosis Apoptosis Bcl2_Family->Apoptosis Inhibits

References

Navigating the Spectral Landscape of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages predicted spectral information and data from analogous pyrrole-containing structures to offer a robust resource for researchers. The information herein is intended to support structural elucidation, purity assessment, and further research and development involving this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides critical information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the predicted ¹H NMR data for this compound. Predictions are based on established chemical shift principles and data from similar 2-substituted pyrrole compounds.[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H36.10 - 6.20Triplet~2.5
H46.65 - 6.75Triplet~2.5
H56.80 - 6.90Multiplet-
CH₂3.40 - 3.50Singlet-
N(CH₃)₂2.20 - 2.30Singlet-
NH8.00 - 9.00Broad Singlet-

Disclaimer: These are predicted values and may vary from experimental results. The chemical shift of the NH proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon environments within the molecule. The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. These predictions are derived from additive models based on substituent effects on the pyrrole ring.[2]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2130 - 132
C3107 - 109
C4108 - 110
C5118 - 120
CH₂55 - 58
N(CH₃)₂44 - 46

Disclaimer: These are predicted values and may differ from experimentally obtained data.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[4]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Acquisition

The following are general starting parameters for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 32, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-160 ppm.

Structural Representation and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR-based structural elucidation.

Molecular structure of the target compound.

experimental_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Compound in Deuterated Solvent) H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) DataProcessing->C13_Analysis StructureElucidation Structural Elucidation H1_Analysis->StructureElucidation C13_Analysis->StructureElucidation

A generalized workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound based on predicted data and established principles. While experimental verification is paramount, the information presented here serves as a valuable starting point for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided general experimental protocol offers a solid framework for obtaining high-quality NMR spectra for this and related compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. This document details predicted spectral data, standardized experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The pyrrole ring numbering follows standard IUPAC nomenclature.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (NH)8.0 - 9.0broad singlet-
H5~6.7tripletJ ≈ 2.5
H3~6.1tripletJ ≈ 3.0
H4~6.0triplet of triplets or multipletJ ≈ 2.5, 3.0
CH₂~3.5singlet-
N(CH₃)₂~2.2singlet-

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C2~130
C5~118
C3~108
C4~107
CH₂~55
N(CH₃)₂~45

Experimental Protocols

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and the precise setting of acquisition parameters.[1]

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to prevent signals from impurities that could complicate spectral interpretation.[1]

  • Solvent Selection: Utilize high-purity deuterated solvents. Chloroform-d (CDCl₃) is a common choice, though the selection of solvent can influence chemical shifts, particularly for the N-H proton due to hydrogen bonding effects.[1][2] Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆.[1]

  • Concentration: Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent.[1]

  • Filtration: Filter the sample solution into a clean, dry NMR tube to remove any particulate matter.[1]

NMR Data Acquisition

The following are recommended starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[1][3][4]

¹H NMR Acquisition Parameters:

Parameter Recommended Value Purpose
Pulse ProgramStandard single pulseExcitation of proton nuclei
Spectral Width12-16 ppmRange of chemical shifts to be observed[1]
Acquisition Time (AQ)1-2 secondsTime for which the signal is detected[1]
Relaxation Delay (D1)1-2 secondsTime between pulses for spin-lattice relaxation[1]
Number of Scans (NS)8-16Repetitions to improve signal-to-noise ratio[1]

¹³C NMR Acquisition Parameters:

Parameter Recommended Value Purpose
Pulse ProgramProton-decoupled single pulseExcitation of carbon nuclei with simultaneous proton decoupling
Spectral Width0-220 ppmRange of carbon chemical shifts
Acquisition Time (AQ)1-2 secondsTime for which the signal is detected[1]
Relaxation Delay (D1)2 secondsLonger delay to allow for the typically longer relaxation of carbon nuclei[1]
DecouplingProton broadband decouplingSimplifies the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.[1]
Number of Scans (NS)1024 or moreMore scans are typically needed due to the lower natural abundance of ¹³C
Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode and correct any baseline distortions.

  • Referencing: Calibrate the chemical shift scale using an internal standard such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[3][5]

  • Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and analyze the multiplicities to deduce coupling information.[1]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and assignment of the ¹H and ¹³C NMR spectra of this compound.

G Figure 1. NMR Spectral Analysis Workflow A Acquire 1H and 13C NMR Spectra B Process Spectra (FT, Phasing, Baseline Correction) A->B C Reference Spectra (TMS or Residual Solvent) B->C D 1H Spectrum Analysis C->D E 13C Spectrum Analysis C->E F Integrate Signals D->F G Analyze Multiplicities & J-Coupling D->G H Identify Number of Signals E->H I Determine Chemical Shifts E->I J Correlate 1H and 13C Data (e.g., using HSQC/HMBC if available) F->J G->J H->J I->J K Assign Signals to Molecular Structure J->K

Caption: Logical workflow for NMR spectral analysis.

Structural Elucidation Pathway

The connectivity and spatial relationships within this compound can be unequivocally determined through a series of 2D NMR experiments, which correlate signals from the ¹H and ¹³C spectra.

G Figure 2. 2D NMR Correlation Pathway cluster_1H 1H Signals cluster_13C 13C Signals H_NH NH H_Pyrrole Pyrrole H's (H3, H4, H5) H_Pyrrole->H_Pyrrole COSY C_Pyrrole Pyrrole C's (C2, C3, C4, C5) H_Pyrrole->C_Pyrrole HSQC (1J_CH) C_CH2 CH2 H_Pyrrole->C_CH2 HMBC (2J_CH, 3J_CH) H_CH2 CH2 H_CH2->C_Pyrrole HMBC (2J_CH, 3J_CH) H_CH2->C_CH2 HSQC (1J_CH) C_NMe2 N(CH3)2 H_CH2->C_NMe2 HMBC (2J_CH) H_NMe2 N(CH3)2 H_NMe2->C_CH2 HMBC (2J_CH) H_NMe2->C_NMe2 HSQC (1J_CH)

Caption: 2D NMR correlation pathway for structural assignment.

References

An In-depth Technical Guide to the Infrared Spectroscopy of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a substituted pyrrole, is a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the presence of a tertiary amine side chain. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. This guide offers a detailed overview of the IR spectroscopic analysis of this compound, including expected absorption frequencies, experimental protocols, and a logical workflow for spectral interpretation.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the pyrrole ring and the N,N-dimethylaminomethyl substituent. The following table summarizes the predicted characteristic IR absorption bands, their corresponding vibrational modes, and typical intensity.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3400 - 3300N-H stretchingPyrroleMedium - Strong
3150 - 3100=C-H stretching (aromatic)Pyrrole RingMedium
2980 - 2940C-H stretching (aliphatic, -CH₃)N,N-dimethyl & -CH₂-Medium - Strong
2850 - 2800C-H stretching (aliphatic, -CH₂)-CH₂- groupMedium
~2780C-H stretching (Bohlmann bands)Tertiary Amine (N-(CH₃)₂)Weak - Medium
1570 - 1550C=C stretching (ring)Pyrrole RingMedium - Strong
1470 - 1450C-H bending (aliphatic, -CH₃ & -CH₂)N,N-dimethyl & -CH₂-Medium
1400 - 1380C-H bending (aliphatic, -CH₃)N,N-dimethyl groupMedium
1350 - 1300C-N stretchingPyrrole RingMedium
1280 - 1200C-N stretchingTertiary Amine (C-N(CH₃)₂)Medium
1150 - 1050C-H in-plane bending (ring)Pyrrole RingMedium
~1047C-C out-of-plane deformationPyrrole RingMedium
750 - 700C-H out-of-plane bending (ring)Pyrrole RingStrong

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound requires appropriate sample preparation and instrument settings. As the compound is likely a liquid at room temperature, the following protocols are recommended.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. A background spectrum of the clean, empty ATR crystal should be collected. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.[1]

  • Pressure Application: If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[1]

  • Spectral Acquisition: Collect the IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[2]

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a soft tissue soaked in a suitable solvent (e.g., isopropanol or ethanol), followed by a dry tissue to ensure no residue remains for the next measurement.

Transmission Spectroscopy (Liquid Cell)

For quantitative analysis or when higher resolution is required, a liquid transmission cell can be used.

Methodology:

  • Cell Preparation: Select a liquid cell with IR-transparent windows (e.g., KBr, NaCl).[3] Ensure the cell is clean and dry.

  • Sample Loading: Using a syringe, carefully inject the this compound sample into one of the cell's ports until the space between the windows is filled.[1]

  • Instrument Setup: Place the filled liquid cell into the sample holder of the FTIR spectrometer.

  • Background Collection: If not done previously, run a background spectrum with an empty cell or a cell filled with a reference solvent if the sample is in solution.

  • Spectral Acquisition: Collect the sample spectrum using appropriate instrument settings, similar to the ATR method.

  • Cleaning: After the measurement, flush the cell with a suitable solvent to remove all traces of the sample and then dry it completely.

Logical Workflow for IR Spectral Analysis

The interpretation of the IR spectrum of this compound should follow a systematic approach to ensure all key features are identified and correctly assigned. The following diagram illustrates this workflow.

IR_Analysis_Workflow A Acquire IR Spectrum B Identify N-H Stretch (~3400-3300 cm⁻¹) A->B C Identify Aromatic =C-H Stretch (~3150-3100 cm⁻¹) B->C D Identify Aliphatic C-H Stretches (~2980-2800 cm⁻¹) C->D E Identify Pyrrole Ring C=C Stretch (~1570-1550 cm⁻¹) D->E F Identify C-N Stretches (Pyrrole & Amine) (~1350-1200 cm⁻¹) E->F G Identify Fingerprint Region (C-H Bending, Ring Deformations) (<1500 cm⁻¹) F->G H Correlate Bands with Molecular Structure G->H I Final Structural Confirmation H->I

Caption: Workflow for the systematic analysis of the IR spectrum of this compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow from sample preparation to data interpretation in an IR spectroscopic experiment.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting P1 Obtain pure sample of This compound P2 Choose analytical method (ATR or Transmission) P1->P2 P3 Prepare sample according to chosen method P2->P3 A1 Perform background scan P3->A1 A2 Acquire sample spectrum A1->A2 D1 Process spectrum (e.g., baseline correction) A2->D1 D2 Identify and assign characteristic absorption bands D1->D2 D3 Compare with literature data for similar compounds D2->D3 R1 Tabulate peak assignments D3->R1 R2 Draw final structural conclusions R1->R2

Caption: General experimental workflow for the IR spectroscopic analysis of a liquid sample.

References

Mass Spectrometry Analysis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide integrates foundational principles of mass spectrometry with data from closely related pyrrole alkaloids and N,N-dimethylalkylamines to present a robust analytical framework. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation to support research and development activities.

Introduction

This compound is a substituted pyrrole derivative. Pyrrole and its analogs are significant structural motifs in a wide array of natural products and pharmacologically active compounds. Mass spectrometry is a critical technique for the identification, characterization, and quantification of such compounds. This guide will detail the expected behavior of this compound under mass spectrometric analysis, providing a predictive framework for its characterization.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound. These predictions are based on standard fragmentation rules for amines and aromatic heterocycles. The molecular formula for the compound is C₇H₁₂N₂ and its monoisotopic molecular weight is 124.1000 Da.[1]

Ion Predicted m/z Description
[M]⁺˙124.1000Molecular Ion
[M-H]⁺123.0922Loss of a hydrogen radical
[M-CH₃]⁺109.0864Loss of a methyl radical
[M-N(CH₃)₂]⁺80.0500Alpha-cleavage, loss of dimethylamino radical
[CH₂N(CH₃)₂]⁺58.0657Iminium ion, characteristic of N,N-dimethylamines
[C₅H₆N]⁺80.0500Pyrrolylmethyl cation
[C₄H₄]⁺˙52.0313Fragment from pyrrole ring cleavage

Experimental Protocols

The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided as robust starting points for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

  • If necessary, derivatization (e.g., silylation) can be employed to improve volatility and thermal stability, though it is not expected to be essential for this compound.

Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the analysis of less volatile compounds or for achieving lower detection limits in complex matrices.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).

  • Perform serial dilutions to achieve the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

Parameter Condition
Liquid Chromatograph Waters ACQUITY UPLC I-Class (or equivalent)
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQ-S micro (or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 100 L/h
Desolvation Gas Flow 800 L/h
Collision Gas Argon

Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and a general experimental workflow for the analysis of this compound.

Fragmentation_Pathway M [C₇H₁₂N₂]⁺˙ m/z = 124 F1 [C₆H₉N₂]⁺ m/z = 109 M->F1 -CH₃ F2 [C₅H₆N]⁺ m/z = 80 M->F2 -N(CH₃)₂ F3 [C₃H₈N]⁺ m/z = 58 M->F3 α-cleavage F4 [C₄H₄]⁺˙ m/z = 52 F2->F4 -HCN, -H

Caption: Predicted EI Fragmentation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Acquisition Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (for LC-MS) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Acquisition Data Acquisition Detection->Acquisition Processing Data Processing Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation Reporting Reporting Interpretation->Reporting

Caption: General Experimental Workflow.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed protocols for GC-MS and LC-MS/MS, along with the predicted fragmentation data and workflow visualizations, offer a comprehensive starting point for researchers. While empirical data for this specific molecule is scarce, the principles and methodologies outlined herein, derived from the analysis of structurally similar compounds, are expected to be highly applicable and can be optimized to meet specific analytical challenges.

References

An In-depth Technical Guide on the Reactivity of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a pyrrole analogue of the indole alkaloid gramine, is a versatile synthetic intermediate in medicinal chemistry and materials science. Its reactivity with electrophiles is characterized by two principal pathways: electrophilic substitution at the electron-rich pyrrole nucleus and nucleophilic displacement of the dimethylaminomethyl group. This guide provides a comprehensive overview of these reaction pathways, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its application in research and development.

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceutical agents. Its electron-rich nature makes it highly susceptible to electrophilic attack. This compound, possessing a dimethylaminomethyl substituent at the 2-position, exhibits a nuanced reactivity profile. The lone pair of electrons on the pyrrole nitrogen participates in the aromatic sextet, rendering the α-positions (C2 and C5) particularly nucleophilic.[1] When the C2 position is substituted, as in the title compound, electrophilic attack is predominantly directed to the C5 position.[1]

Furthermore, the dimethylaminomethyl group can act as a leaving group, analogous to its role in gramine chemistry, allowing for the introduction of various substituents at the C2 position. This dual reactivity makes this compound a valuable building block for the synthesis of diverse 2- and 2,5-disubstituted pyrroles.

The synthesis of the parent compound is typically achieved via the Mannich reaction of pyrrole with formaldehyde and dimethylamine.[2][3][4] Acetic acid is often employed as a catalyst to avoid the polymerization of pyrrole that can occur under stronger acidic conditions.[2]

Reactivity with Electrophiles

The interaction of this compound with electrophiles can be broadly categorized into two main types of reactions: electrophilic aromatic substitution on the pyrrole ring and substitution at the methylene bridge, displacing the dimethylamino group.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] With this compound, this reaction is expected to introduce a formyl group at the C5 position, the most nucleophilic site on the substituted pyrrole ring.

Reaction Scheme:

Vilsmeier_Haack cluster_reactants Reactants cluster_product Product Pyrrole This compound Product 5-Formyl-N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine Pyrrole->Product Electrophilic Aromatic Substitution Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->Product

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [5]

  • To a solution of the this compound (1.0 equivalent) in N,N-dimethylformamide (DMF), the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, is added at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium acetate.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Expected Product Characterization:

  • ¹H NMR: Appearance of a singlet corresponding to the aldehyde proton (CHO) typically in the range of 9-10 ppm. Signals for the pyrrole ring protons would also be present, along with signals for the dimethylaminomethyl group.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon would be observed in the downfield region (typically 180-200 ppm).

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the aldehyde would be present around 1650-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the addition of a formyl group (CHO) to the starting material.

Nucleophilic Substitution: Analogy to Gramine Reactivity

The dimethylaminomethyl group at the C2 position can act as a good leaving group in the presence of certain nucleophiles, a reactivity pattern well-established for the indole analogue, gramine. This allows for the introduction of a variety of substituents at the C2 position of the pyrrole ring.

Logical Workflow for Nucleophilic Substitution:

Nucleophilic_Substitution Start This compound Quat_Salt Quaternary Ammonium Salt (Intermediate) Start->Quat_Salt Alkylation (e.g., CH₃I) Product 2-Substituted Pyrrole Quat_Salt->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Quat_Salt

Caption: General pathway for nucleophilic substitution at the C2-methylene bridge.

2.2.1. Alkylation Reactions

While direct alkylation of this compound with alkyl halides is not well-documented, the analogous reactions with gramine suggest a plausible pathway. The reaction likely proceeds through the formation of a quaternary ammonium salt, which then undergoes nucleophilic substitution.

Reaction with Methyl Iodide (Hypothetical):

The nitrogen of the dimethylamino group can be alkylated by methyl iodide to form a quaternary ammonium salt. This salt is a more reactive intermediate, and the trimethylammonium group is an excellent leaving group. Subsequent attack by a nucleophile would lead to the 2-substituted pyrrole.

2.2.2. Acylation Reactions

Acylation with acyl chlorides is another potential reaction pathway. The reaction could proceed either at the pyrrole ring (C5 position) or at the nitrogen of the dimethylamino group. Acylation at the nitrogen would lead to an acyl-substituted ammonium species, which could then be displaced by a nucleophile.

2.2.3. Reactions with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones can lead to the formation of new carbon-carbon bonds. For example, reaction with benzaldehyde in the presence of an acid catalyst could potentially lead to the formation of a dipyrromethane structure, a key precursor in porphyrin synthesis.[10]

Experimental Protocol: Condensation of Pyrrole with Benzaldehyde (Adler Conditions - for unsubstituted pyrrole) [10]

This protocol for unsubstituted pyrrole provides a basis for potential reactions with the title compound.

  • Pyrrole (1.0 equivalent) and benzaldehyde (1.0 equivalent) are mixed.

  • The mixture is added to refluxing propionic acid.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes).

  • The reaction mixture is cooled, and the product is collected by filtration.

  • The crude product is washed with methanol and can be further purified by recrystallization or chromatography.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the reactions of this compound with a wide range of electrophiles, a comprehensive data table cannot be provided at this time. The following table summarizes the expected reaction types and potential products based on the reactivity of analogous compounds.

Electrophile ClassReagent ExampleExpected Reaction TypePotential Product
Formylating AgentVilsmeier Reagent (POCl₃, DMF)Electrophilic Aromatic Substitution5-Formyl-N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Alkyl HalideMethyl IodideNucleophilic Substitution (via quaternary salt)2-Methylpyrrole
Acyl HalideAcetyl ChlorideElectrophilic Aromatic Substitution / Acylation5-Acetyl-N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine or N-acetylated intermediate
AldehydeBenzaldehydeCondensationDipyrromethane derivative

Conclusion and Future Outlook

This compound is a promising scaffold for the synthesis of a variety of substituted pyrroles. Its reactivity is governed by the electronic properties of the pyrrole ring and the nature of the dimethylaminomethyl substituent. While electrophilic substitution at the C5 position, particularly formylation via the Vilsmeier-Haack reaction, is a well-precedented pathway for substituted pyrroles, the nucleophilic displacement of the C2-substituent requires further investigation to establish generally applicable protocols and to determine the scope and limitations of this approach.

Future research should focus on systematically exploring the reactions of this compound with a broader range of electrophiles, including various alkyl halides, acylating agents, and Michael acceptors. Detailed mechanistic studies and the isolation and characterization of reaction intermediates and products will be crucial for developing a comprehensive understanding of its reactivity and for fully realizing its potential as a versatile building block in organic synthesis. The data generated from such studies will be invaluable for researchers in drug discovery and materials science seeking to incorporate the pyrrole motif into novel molecular architectures.

References

The Mannich Reaction Cornerstone: A Technical Guide to N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and potential applications of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a prominent Mannich base derived from pyrrole. This document provides detailed experimental protocols, comprehensive data analysis, and visualizations of key chemical and biological pathways to support research and development in medicinal chemistry and organic synthesis.

Core Concepts: The Mannich Reaction and Pyrrole's Reactivity

This compound is a classic example of a Mannich base, an aminoalkylated derivative synthesized through the Mannich reaction. This three-component condensation reaction involves an acidic C-H containing compound (in this case, pyrrole), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).[1][2]

Pyrrole, an electron-rich aromatic heterocycle, readily undergoes electrophilic substitution, primarily at the C2 position.[3] The Mannich reaction is a powerful C-C bond-forming reaction that leverages this reactivity.[4] The reaction proceeds through the formation of an electrophilic dimethylaminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine.[1][5] Pyrrole then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.[3] To prevent the unwanted polymerization of pyrrole in the presence of strong acids, the reaction is typically carried out in a milder acidic medium, such as acetic acid.[1]

Physicochemical Properties and Spectral Data

This compound, with the CAS number 14745-84-7, is an organic compound featuring a pyrrole ring and a dimethylaminomethyl group.[6][7] This structure imparts both aromatic and basic characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14745-84-7[6][7]
Molecular Formula C₇H₁₂N₂[7]
Molecular Weight 124.18 g/mol [7]
Appearance Not explicitly stated, likely an oil or low-melting solid-
Solubility Likely soluble in polar organic solvents[6]

Table 2: Predicted NMR Spectral Data for this compound

Note: Experimental spectral data from a peer-reviewed source was not available at the time of this report. The following are predicted values based on standard chemical shift increments and data from similar pyrrole derivatives.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
N(CH₃)₂~2.2~45
-CH₂-~3.4~55
Pyrrole H3~6.1~108
Pyrrole H4~6.0~107
Pyrrole H5~6.7~118
Pyrrole C2-~130
Pyrrole NH~8.0 (broad)-

Experimental Protocols

The synthesis of this compound is a well-established procedure analogous to the synthesis of gramine from indole.[8]

Synthesis of this compound

Objective: To synthesize this compound via the Mannich reaction.

Materials:

  • Pyrrole (0.50 mole)

  • Dimethylamine hydrochloride (0.52 mole)

  • 38% Formaldehyde solution (0.525 mole)

  • Ethyl acetate

  • 2N Hydrochloric acid

  • 2N Sodium hydroxide

Procedure: [6]

  • In a three-neck round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the pyrrole.

  • Slowly add a solution of dimethylamine hydrochloride in formaldehyde to the pyrrole. Maintain the reaction temperature below 60°C during the addition.

  • After the addition is complete, continue stirring the mixture at room temperature for 24 hours.

  • Extract the reaction mixture three times with ethyl acetate.

  • Acidify the combined organic layers to pH 2 with 2N HCl to form the hydrochloride salt of the product, which will transfer to the aqueous phase.

  • Separate the aqueous layer and basify it to pH 9 with 2N NaOH to liberate the free amine.

  • Extract the free amine into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Expected Yield: While a specific yield for this exact protocol is not cited, analogous Mannich reactions with similar substrates report high yields, often exceeding 90%.[8]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The expected chemical shifts are outlined in Table 2.

  • Mass Spectrometry: Determine the molecular weight and fragmentation pattern to further confirm the identity of the compound.

  • FTIR Spectroscopy: Identify characteristic functional group vibrations, such as N-H stretching of the pyrrole ring and C-N stretching of the amine.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[9][10] The pyrrole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[9]

Mannich bases derived from pyrroles have been investigated for a range of biological activities, including:

  • Antipsychotic agents: Certain pyrrole Mannich bases have shown affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting potential for the development of antipsychotic drugs.

  • Enzyme inhibition: Pyrrole-containing compounds have been explored as inhibitors of enzymes such as cyclooxygenase (COX), which is relevant for anti-inflammatory drug design.[11]

The structural similarity of this compound to the natural product gramine suggests that it and its derivatives could exhibit a range of biological effects, including antiviral and antifungal properties.[6]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes related to this compound.

Synthesis_of_NN_dimethyl_1_1H_pyrrol_2_yl_methanamine cluster_reactants Reactants Pyrrole Pyrrole Product This compound Pyrrole->Product Dimethylamine Dimethylamine Iminium_Ion Dimethylaminium Ion (Eschenmoser's salt precursor) Dimethylamine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Iminium_Ion->Product Electrophilic Attack

Caption: Synthesis of this compound.

Mannich_Reaction_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Amine Dimethylamine Iminium Dimethylaminium Ion Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium Attack Iminium->Attack Pyrrole Pyrrole (Nucleophile) Pyrrole->Attack Intermediate Cationic Intermediate Attack->Intermediate Product Mannich Base Product Intermediate->Product Loss of H+

Caption: General mechanism of the Mannich reaction with pyrrole.

Drug_Discovery_Workflow Start This compound (Scaffold) Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-Based Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow utilizing the target scaffold.

Conclusion

This compound is a readily accessible and synthetically versatile Mannich base. Its straightforward preparation, coupled with the inherent biological relevance of the pyrrole scaffold, makes it a valuable starting material for the development of novel therapeutic agents and other functional organic molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their respective fields. Further investigation into its specific biological activities and the synthesis of its derivatives is warranted to unlock new opportunities in drug discovery and materials science.

References

Electronic Properties of the Pyrrole Ring in N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, arising from the delocalization of the nitrogen lone pair electrons throughout the ring, are pivotal to its chemical reactivity and its ability to interact with biological targets.[1] This technical guide provides a comprehensive analysis of the electronic properties of the pyrrole ring in the specific context of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a 2-substituted pyrrole derivative.

Core Electronic Characteristics of the Pyrrole Ring

The pyrrole ring is characterized as an electron-rich aromatic system. The nitrogen atom contributes its lone pair of electrons to the π-system, resulting in a six-π-electron aromatic sextet distributed over the five-membered ring. This electron delocalization leads to a number of key electronic features:

  • High Electron Density: The ring carbons, particularly the C2 and C5 positions, exhibit a higher electron density compared to the carbons in benzene. This makes the pyrrole ring highly susceptible to electrophilic substitution.

  • Aromaticity: The delocalization of π-electrons imparts significant aromatic stability to the pyrrole ring.

  • Dipole Moment: The nitrogen heteroatom introduces a dipole moment to the molecule.

  • Modulation by Substituents: The electronic properties of the pyrrole ring are highly sensitive to the nature of substituents. Electron-donating groups (EDGs) further increase the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it.[3]

The substituent at the 2-position, a dimethylaminomethyl group (-CH₂N(CH₃)₂), in this compound significantly influences the electronic landscape of the pyrrole ring. This group is generally considered to be electron-donating in nature.

Quantitative Electronic Parameters

Acidity and Basicity (pKa)

The basicity of the dimethylamino group is a critical parameter. The pKa of the conjugate acid of this compound is a measure of the availability of the lone pair of electrons on the tertiary amine nitrogen.

While an experimental pKa value for this compound is not documented, we can estimate it by comparison with structurally similar amines. Simple alkylamines typically have pKa values for their conjugate acids in the range of 10-11.[4] The presence of the electron-rich pyrrole ring is expected to have a modest influence on the basicity of the side-chain amine.

Table 1: pKa Values of Selected Cyclic Amines for Comparison

CompoundpKa of Conjugate AcidReference
Piperidine11.12[5]
Pyrrolidine11.27[5]
N-methylpiperidine10.08[5]
N-methylpyrrolidine10.32[5]
Triethylamine10.75[6]

Based on these values, the pKa of the conjugate acid of this compound is anticipated to be in the range of 9.5-10.5.

Hammett Substituent Constants

Hammett constants (σ) quantify the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. While originally developed for benzene derivatives, the principles can be extended to heterocyclic systems. The -CH₂N(CH₃)₂ group is not a standard substituent for which Hammett constants are widely tabulated. However, the closely related -N(CH₃)₂ group is a strong electron-donating group with a Hammett para-substituent constant (σp) of -0.83.[7] The insulating methylene (-CH₂-) group will diminish this electron-donating effect.

Table 2: Hammett Constants (σp) for Relevant Substituents

SubstituentHammett Constant (σp)Reference
-N(CH₃)₂-0.83[7]
-NH₂-0.66[8]
-OCH₃-0.27[8]
-CH₃-0.17[9]
-H0.00[9]
-Cl+0.23[9]
-CN+0.66[8]
-NO₂+0.78[8]

The electronic effect of the -CH₂N(CH₃)₂ substituent on the pyrrole ring will be primarily inductive due to the separation of the nitrogen lone pair from the ring's π-system by the methylene bridge.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) of the pyrrole ring protons and carbons are sensitive to the electron density at these positions.

While a definitive, published spectrum for this compound is not available, we can predict the approximate chemical shifts based on data for related 2-substituted and N-substituted pyrroles.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for the Pyrrole Ring of this compound

NucleusPositionEstimated Chemical Shift (ppm) in CDCl₃
¹HH-36.1 - 6.3
¹HH-46.6 - 6.8
¹HH-56.8 - 7.0
¹HN-H8.0 - 9.0 (broad)
¹³CC-2~130
¹³CC-3~108
¹³CC-4~105
¹³CC-5~118

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The electron-donating nature of the substituent is expected to cause an upfield shift (lower ppm) of the ring proton and carbon signals compared to unsubstituted pyrrole.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the amine with a standard acid solution while monitoring the pH.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve amine in deionized water C Calibrate pH meter A->C B Prepare standard HCl solution D Titrate amine solution with HCl B->D C->D E Record pH after each addition D->E F Plot pH vs. volume of HCl added E->F G Determine equivalence point F->G H pKa = pH at half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water. A standardized solution of a strong acid (e.g., HCl) is prepared.

  • Titration: The pH meter is calibrated using standard buffer solutions. The amine solution is titrated with the standard acid solution, and the pH is recorded after each incremental addition of the acid.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of acid added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the amine has been neutralized (the half-equivalence point).

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and probing the electronic environment of the molecule.

Workflow for NMR Analysis:

NMR_Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Dissolve compound in deuterated solvent (e.g., CDCl3) C Acquire 1H NMR spectrum A->C D Acquire 13C NMR spectrum A->D B Add internal standard (e.g., TMS) B->C B->D F Fourier transform and phase correction C->F D->F E Perform 2D NMR (COSY, HSQC, HMBC) if needed E->F G Chemical shift referencing F->G H Integration and multiplicity analysis (1H) G->H I Assign signals to specific nuclei G->I H->I

Caption: General workflow for NMR analysis of organic compounds.

Methodology:

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in signal assignment.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is processed by Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the internal standard. The signals are then integrated (for ¹H NMR) and their multiplicities (singlet, doublet, triplet, etc.) are determined to elucidate the structure and electronic environment.

Role in Drug Development and Signaling Pathways

Pyrrole-containing compounds are prominent in medicinal chemistry, with many approved drugs featuring this heterocycle.[10] They are known to interact with a variety of biological targets, including enzymes and receptors. While specific signaling pathway involvement for this compound is not well-documented, derivatives of 2-aminomethylpyrrole have been investigated for various therapeutic applications, including as antibacterial and anticancer agents.[11][12]

For instance, certain pyrrole derivatives have been shown to inhibit key enzymes in signaling pathways related to inflammation and cell proliferation, such as cyclooxygenase-2 (COX-2).[13] Inhibition of the COX-2 enzyme blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Illustrative Signaling Pathway: COX-2 Inhibition

COX2_Pathway A Inflammatory Stimuli B Cell Membrane Phospholipids A->B activates phospholipase A2 C Arachidonic Acid B->C D COX-2 Enzyme C->D substrate E Prostaglandins D->E catalyzes F Inflammation (Pain, Fever, Swelling) E->F G Pyrrole Derivative (e.g., a 2-aminomethylpyrrole) G->D inhibits

Caption: Simplified diagram of the COX-2 signaling pathway and its inhibition.

This diagram illustrates a potential mechanism of action for a bioactive 2-aminomethylpyrrole derivative. The specific interactions and downstream effects would need to be determined through detailed biological assays.

Conclusion

This compound possesses a pyrrole ring with enhanced electron density due to the electron-donating nature of the 2-substituent. This key electronic feature governs its reactivity and potential as a pharmacophore in drug design. While specific experimental data for this molecule is sparse, this guide provides a robust framework for its characterization based on established principles and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to obtain the necessary quantitative data to further elucidate its electronic properties and explore its potential in medicinal chemistry. The illustrative signaling pathway highlights a potential avenue for its biological activity, emphasizing the importance of the pyrrole scaffold in the development of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols: The Paal-Knorr Pyrrole Synthesis and the Synthetic Utility of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The Paal-Knorr pyrrole synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This method is valued for its operational simplicity and the accessibility of its starting materials.[1] However, a common point of confusion is the scope of the amine component. This document clarifies the mechanistic requirements of the Paal-Knorr synthesis and explores the synthetic applications of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a tertiary amine, in the context of pyrrole chemistry.

It is a crucial point that tertiary amines, such as this compound, are not suitable substrates for the classical Paal-Knorr pyrrole synthesis. The reaction mechanism necessitates the presence of N-H bonds on the amine for the cyclization and subsequent dehydration steps to form the aromatic pyrrole ring.[3][4]

While this compound cannot be used directly in Paal-Knorr synthesis, it serves as a valuable synthetic intermediate in its own right, primarily as a Mannich base.[5] These compounds are excellent electrophiles for C-alkylation reactions, allowing for the introduction of the pyrrole-2-methyl group into various molecules.[5]

Paal-Knorr Pyrrole Synthesis: Mechanism and Incompatibility of Tertiary Amines

The mechanism of the Paal-Knorr synthesis begins with the nucleophilic attack of a primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound, forming a hemiaminal.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the stable, aromatic pyrrole ring.[4]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound protonation Protonation start->protonation + H+ no_reaction No Reaction start->no_reaction amine Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate amine->hemiaminal cyclized Cyclized Intermediate hemiaminal->cyclized Intramolecular Cyclization dehydration Dehydration (-H2O) cyclized->dehydration pyrrole Substituted Pyrrole protonation->hemiaminal + R-NH2 dehydration->pyrrole tertiary_amine Tertiary Amine (R3N) tertiary_amine->no_reaction Lacks N-H for hemiaminal formation and dehydration

Figure 1: Paal-Knorr mechanism and the incompatibility of tertiary amines.

As illustrated in Figure 1, the presence of two protons on the nitrogen of the primary amine is essential for the elimination of two molecules of water to form the aromatic pyrrole. A tertiary amine lacks these protons and therefore cannot proceed past the initial, and often unfavorable, interaction with the dicarbonyl compound.

Synthetic Utility of this compound

This compound is a pyrrole Mannich base. These compounds are valuable as alkylating agents.[5] The dimethylamino group is a good leaving group, especially after quaternization, allowing for the substitution of the (1H-pyrrol-2-yl)methyl moiety onto nucleophiles.

Mannich_Base_Reactivity mannich_base This compound quaternization Quaternization (e.g., with MeI) mannich_base->quaternization intermediate Quaternary Ammonium Salt (Electrophilic Intermediate) quaternization->intermediate product Alkylated Product intermediate->product + Nu- nucleophile Nucleophile (Nu-) nucleophile->product

Figure 2: General reactivity of this compound.

This reactivity allows for the introduction of a pyrrole unit into a variety of organic molecules, which is of significant interest in medicinal chemistry and materials science.

Experimental Protocols

Protocol 1: Standard Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole

This protocol details a standard Paal-Knorr reaction using a primary amine.

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (0.5 M)

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and aniline (1.1 equivalents) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • To precipitate the product, add 0.5 M hydrochloric acid to the cooled reaction mixture.

  • Collect the resulting crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

ParameterValue
Reactant 12,5-Hexanedione
Reactant 2Aniline
Stoichiometry1 : 1.1
CatalystGlacial Acetic Acid
SolventEthanol
TemperatureReflux
Reaction Time1-2 hours
Typical Yield>80%
Protocol 2: Alkylation of a Nucleophile using this compound (General Procedure)

This protocol provides a general methodology for the use of this compound as an alkylating agent.

Objective: To introduce the (1H-pyrrol-2-yl)methyl group onto a suitable nucleophile.

Materials:

  • This compound

  • Methyl Iodide (or other quaternizing agent)

  • A suitable nucleophile (e.g., a carbanion from a malonic ester derivative)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (if required for generating the nucleophile, e.g., NaH)

Procedure:

  • Quaternization (optional but recommended): In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent. Add methyl iodide (1.1 equivalents) and stir at room temperature until the quaternary ammonium salt precipitates. Isolate the salt by filtration.

  • Nucleophile Generation (if necessary): In a separate flame-dried flask under an inert atmosphere, dissolve the nucleophilic precursor (e.g., diethyl malonate, 1 equivalent) in an anhydrous solvent. Add a suitable base (e.g., sodium hydride, 1 equivalent) portion-wise at 0 °C and allow the mixture to stir until the evolution of hydrogen gas ceases.

  • Alkylation: Add the quaternary ammonium salt from step 1 to the solution of the nucleophile at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction conditions for Paal-Knorr synthesis with various primary amines, highlighting the versatility of this reaction.

1,4-DicarbonylPrimary AmineCatalyst/SolventTemp (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineAcetic Acid/EthanolReflux15 minHigh[1]
2,5-HexanedioneBenzylamineCATAPAL 200 (solvent-free)6045 min97[6]
2,5-Hexanedione4-ToluidineCATAPAL 200 (solvent-free)6045 min96[6]
1,4-DiketonePrimary AmineMicrowave/Ethanol/Acetic Acid8010-15 sec (initial)Good to Excellent[1]

Conclusion

The Paal-Knorr synthesis remains a highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. It is essential for researchers to understand the mechanistic constraints of this reaction, particularly the requirement for a primary amine. Tertiary amines like this compound are unsuitable for this transformation. However, such compounds are valuable synthetic intermediates in their own right, serving as effective alkylating agents for the introduction of the pyrrole moiety into other molecules. The protocols and data presented herein provide a practical guide for the application of these principles in a laboratory setting.

References

Application Notes and Protocols: N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine in Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For pyrrole, a fundamental scaffold in numerous natural products and pharmaceuticals, this reaction provides an efficient route to introduce a formyl group, typically at the C2 position.[3] This transformation proceeds via the formation of a Vilsmeier reagent, an electrophilic chloromethyliminium salt, which attacks the pyrrole ring. The resulting intermediate, N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine (as its iminium salt), is a key species that, upon aqueous workup, hydrolyzes to yield the desired 2-formylpyrrole.[3][4] Understanding the role of this intermediate and the precise control of reaction parameters are crucial for achieving high yields and purity, which are critical in drug development and organic synthesis.

These application notes provide detailed protocols and data for the Vilsmeier-Haack formylation of pyrrole, with a focus on the in situ generation and subsequent transformation of the this compound intermediate.

Data Presentation

Table 1: Reaction Conditions and Yields for Vilsmeier-Haack Formylation of Pyrroles
SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%) of 2-FormylpyrroleReference
PyrrolePOCl₃, DMFDichloromethane0 to RT1.5~74[5]
1-AcetylpyrrolePOCl₃, DMF---61[5]
1-BenzoylpyrrolePOCl₃, DMF-80174[5]
1-EthoxycarbonylpyrrolePOCl₃, DMF---54[5]
2,5-dimethyl-1H-(p-tolyl)-pyrrolePOCl₃, DMF-0 to RT--[1]

Note: Yields can vary based on the scale of the reaction and purification methods.

Table 2: Spectroscopic Data for 2-Formylpyrrole
TechniqueDataReference
¹H NMR (CDCl₃)δ 9.55 (s, 1H, CHO), 7.20 (m, 1H, H5), 6.95 (m, 1H, H3), 6.30 (m, 1H, H4), NH proton signal is often broad and its chemical shift is solvent and concentration dependent.[6]
¹³C NMR (CDCl₃)δ 179.5 (CHO), 133.0 (C2), 125.0 (C5), 120.0 (C3), 111.0 (C4)[7]
IR (KBr) ν 3270 (N-H stretch), 1655 (C=O stretch) cm⁻¹[8]
Mass Spec (EI) m/z 95 (M⁺)[9]

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Pyrrole

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.[10]

Materials:

  • Pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, will result in a thicker, often crystalline suspension.

  • Reaction with Pyrrole: Dissolve pyrrole (1 equivalent) in anhydrous dichloromethane (DCM). Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Hydrolysis of the Iminium Salt: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate. This step hydrolyzes the N,N-dimethyl-1-(1H-pyrrol-2-yl)methanaminium salt to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-formylpyrrole can be purified by silica gel column chromatography or recrystallization to afford the pure product.

Mandatory Visualization

Vilsmeier_Haack_Formylation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus oxychloride) Pyrrole Pyrrole Intermediate_Complex Sigma Complex Pyrrole->Intermediate_Complex + Vilsmeier Reagent Iminium_Salt N,N-dimethyl-1-(1H-pyrrol-2-yl)methanaminium salt Intermediate_Complex->Iminium_Salt - HCl Iminium_Salt_Hydrolysis N,N-dimethyl-1-(1H-pyrrol-2-yl)methanaminium salt H2O H₂O (Aqueous Workup) Product 2-Formylpyrrole Iminium_Salt_Hydrolysis->Product + H₂O

Caption: Vilsmeier-Haack Formylation of Pyrrole Workflow.

Reaction_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electorphile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrrole Pyrrole Pyrrole->Sigma_Complex Nucleophilic Attack Iminium_Salt Iminium Salt Intermediate (N,N-dimethyl-1-(1H-pyrrol-2-yl)methanaminium) Sigma_Complex->Iminium_Salt Rearomatization (-H⁺) Hydrolysis_Intermediate Hydrolysis Intermediate Iminium_Salt->Hydrolysis_Intermediate + H₂O H2O H₂O Product 2-Formylpyrrole Hydrolysis_Intermediate->Product - (CH₃)₂NH, -H⁺ Dimethylamine (CH₃)₂NH

Caption: Mechanism of Vilsmeier-Haack Formylation of Pyrrole.

References

Application Notes and Protocols for N-Alkylation of Pyrroles using N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The functionalization of the pyrrole nitrogen, or N-alkylation, is a critical strategy for modulating the steric and electronic properties of these molecules, thereby influencing their biological activity and material characteristics. This document provides detailed synthetic protocols for the N-alkylation of pyrroles utilizing N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine as a key starting material. This Mannich base serves as a precursor to a reactive electrophile for the facile introduction of a pyrrol-2-ylmethyl group onto a target pyrrole nucleus.

The described methodology follows a two-step sequence involving the quaternization of the Mannich base followed by nucleophilic substitution with a pyrrolide anion. This approach offers an alternative to the direct use of potentially unstable or inaccessible 2-(halomethyl)pyrroles.

Reaction Principle

The N-alkylation of a pyrrole using this compound is not a direct reaction. The Mannich base must first be activated to generate a potent electrophile. This is achieved through quaternization of the tertiary amine with an alkyl halide, typically methyl iodide. The resulting quaternary ammonium salt possesses a good leaving group (trimethylamine), facilitating subsequent nucleophilic attack by a pyrrolide anion. The pyrrolide anion is generated in situ by deprotonating the target pyrrole with a strong base.

The overall transformation can be summarized as follows:

  • Activation Step (Quaternization): Conversion of the Mannich base, this compound, into a reactive quaternary ammonium iodide salt using methyl iodide.

  • N-Alkylation Step: Reaction of the in situ generated pyrrolide anion with the quaternary ammonium salt to form the N-alkylated pyrrole product.

Experimental Protocols

Materials and Equipment
  • This compound

  • Pyrrole (or substituted pyrrole)

  • Methyl Iodide (CH₃I)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvents: Tetrahydrofuran (THF), Diethyl ether (Et₂O), N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Protocol 1: Synthesis of the Quaternary Ammonium Salt Intermediate

This protocol details the quaternization of this compound.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl iodide (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. A precipitate will form as the quaternary ammonium salt is generated.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white to off-white solid under vacuum to yield the (1H-pyrrol-2-ylmethyl)trimethylammonium iodide. This intermediate is typically used in the next step without further purification.

Protocol 2: N-Alkylation of Pyrrole

This protocol describes the reaction of the quaternary ammonium salt with a pyrrolide anion to yield the N-alkylated product.

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane washes.

  • Add anhydrous THF or DMF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the pyrrole to be alkylated (1.0 eq) in anhydrous THF or DMF to the sodium hydride suspension.

  • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrrolide salt.

  • Add the (1H-pyrrol-2-ylmethyl)trimethylammonium iodide (1.1 eq), prepared in Protocol 1, to the pyrrolide solution in portions.

  • Heat the reaction mixture to reflux (or a specified temperature based on the substrate) and monitor the progress by TLC. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-alkylated pyrrole.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of various azaheterocycles using quaternary ammonium salts as alkylating agents. While not specific to the exact reactants in the protocol, they provide an indication of expected yields and reaction conditions for similar transformations.

Table 1: N-Alkylation of Azaheterocycles with Quaternary Ammonium Salts under Microwave Irradiation [1]

EntryAzaheterocycleQuaternary Ammonium SaltTime (min)Yield (%)
1IndoleBenzyltrimethylammonium chloride892
2PyrroleBenzyltrimethylammonium chloride1085
3ImidazoleBenzyltrimethylammonium chloride695
4IndoleTetraethylammonium bromide888
5PyrroleTetraethylammonium bromide1082
6ImidazoleTetrapropylammonium bromide790

Reactions were carried out with the azaheterocycle, quaternary ammonium salt, and K₂CO₃ under microwave irradiation at 800 W.

Table 2: N-Alkylation of Heterocycles with Triethylbenzylammonium Chloride (TEBAC) [2]

EntryHeterocycleTime (h)Yield (%)
1Pyrrole280
22-Methylpyrrole2.575
3Indole1.585
42-Methylindole282
5Carbazole378

Reactions were carried out with the heterocycle, TEBAC, and 50% aqueous NaOH in toluene at reflux.

Mandatory Visualizations

Reaction Pathway Diagram

N_Alkylation_Pathway mannich This compound quat_salt Quaternary Ammonium Salt [(1H-pyrrol-2-ylmethyl)trimethylammonium iodide] mannich->quat_salt Quaternization meI Methyl Iodide (CH3I) meI->quat_salt product N-alkylated Pyrrole [1-(1H-pyrrol-2-ylmethyl)-1H-pyrrole] quat_salt->product pyrrole Pyrrole pyrrolide Pyrrolide Anion pyrrole->pyrrolide Deprotonation base Strong Base (e.g., NaH) base->pyrrolide pyrrolide->product N-Alkylation (SN2) leaving_group Trimethylamine (NMe3) product->leaving_group byproduct NaI product->byproduct

Caption: Proposed reaction pathway for the N-alkylation of pyrrole.

Experimental Workflow Diagram

Experimental_Workflow start1 Start: Quaternization dissolve_mannich Dissolve Mannich base in anhydrous ether/THF start1->dissolve_mannich cool1 Cool to 0 °C dissolve_mannich->cool1 add_meI Add Methyl Iodide cool1->add_meI stir1 Stir at RT for 2-4h add_meI->stir1 filter_dry Filter and Dry Product stir1->filter_dry intermediate Quaternary Ammonium Salt filter_dry->intermediate add_quat Add Quaternary Salt intermediate->add_quat start2 Start: N-Alkylation prep_nah Prepare NaH suspension in anhydrous THF/DMF start2->prep_nah cool2 Cool to 0 °C prep_nah->cool2 add_pyrrole Add Pyrrole solution cool2->add_pyrrole form_pyrrolide Stir at RT to form Pyrrolide add_pyrrole->form_pyrrolide form_pyrrolide->add_quat reflux Heat to Reflux (4-24h) add_quat->reflux quench Quench with aq. NH4Cl reflux->quench extract Extraction & Workup quench->extract purify Column Chromatography extract->purify final_product Pure N-alkylated Pyrrole purify->final_product

References

"synthesis of substituted pyrrole-2-carbaldehydes from N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carbaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. Their versatile reactivity makes them valuable building blocks for constructing complex molecular architectures. This document provides detailed protocols for the synthesis of substituted pyrrole-2-carbaldehydes, with a primary focus on the highly efficient Vilsmeier-Haack formylation of pyrroles.

While the direct conversion of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a Mannich base, to pyrrole-2-carbaldehyde is not a standard or widely reported synthetic route, this guide will focus on the most established and reliable methods for obtaining the target compounds, providing researchers with robust and reproducible procedures.

Primary Recommended Method: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][5][6] This electrophilic reagent then attacks the electron-rich pyrrole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the desired aldehyde.[5][7]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction proceeds in several stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, typically at the C2 position due to the stability of the resulting intermediate.

  • Aromatization: The intermediate loses a proton to regain aromaticity.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to afford the final pyrrole-2-carbaldehyde.[5]

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Formylation of Pyrrole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Pyrrole Pyrrole Intermediate1 Intermediate 1 Pyrrole->Intermediate1 + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate1->Iminium_salt - H+ Aldehyde Pyrrole-2-carbaldehyde Iminium_salt->Aldehyde + H2O (workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrrole.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Pyrrole

This protocol describes a general method for the synthesis of pyrrole-2-carbaldehyde.

Materials:

  • Pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation: Dilute the Vilsmeier reagent with anhydrous 1,2-dichloroethane. Cool the mixture back to 0 °C.

  • Dissolve pyrrole (1 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the stirred suspension of the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 80-85 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure pyrrole-2-carbaldehyde.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep formylation Add Pyrrole Solution (Reflux for 1-2h) reagent_prep->formylation workup Aqueous Work-up (Ice + NaHCO3) formylation->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Pure Pyrrole-2-carbaldehyde purification->product

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Quantitative Data Summary

The Vilsmeier-Haack formylation is applicable to a variety of substituted pyrroles. The reaction conditions and yields can vary depending on the nature and position of the substituents on the pyrrole ring. Steric factors and the electronic effects of the substituents can influence the regioselectivity and efficiency of the formylation.[8][9]

Pyrrole SubstrateReagentsSolventReaction ConditionsYield (%)Reference
PyrrolePOCl₃, DMF1,2-DichloroethaneReflux, 1h82[8]
1-MethylpyrrolePOCl₃, DMF-20 °C, 2h75[8]
1-PhenylpyrrolePOCl₃, DMF-20 °C, 2h93[8]
1-BenzylpyrrolePOCl₃, DMF-20 °C, 2h85[8]
2,5-DimethylpyrrolePOCl₃, DMFDichloromethane0 °C to rt, 12h90F.W. Wassmundt et al.
1-(n-Propyl)-2-(2'-thienyl)pyrrolePOCl₃, DMFDMF60 °C, 2h63 (5-formyl)[10]

Note: Yields are for the major isomer, which is typically the 2-carbaldehyde or 5-carbaldehyde derivative.

Discussion on the Use of this compound

The specified starting material, this compound, is a product of the Mannich reaction on pyrrole.[11] In synthetic chemistry, Mannich bases are typically used as precursors for introducing other functional groups at the aminomethylated position. The dimethylamino group can be converted into a good leaving group (e.g., by quaternization with methyl iodide to form a quaternary ammonium salt) and then displaced by various nucleophiles.

A direct, one-step oxidation of the aminomethyl group to an aldehyde is not a standard transformation and is likely to be low-yielding and require harsh conditions, which could lead to decomposition of the sensitive pyrrole ring.

A hypothetical, multi-step route could involve:

  • Quaternization: Reaction of the Mannich base with an alkylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.

  • Displacement: Reaction of the salt with a nucleophile that can be later converted to an aldehyde (e.g., cyanide, followed by reduction and hydrolysis).

However, this route is significantly less efficient and more complex than the direct formylation of pyrrole via the Vilsmeier-Haack reaction. Therefore, for the synthesis of substituted pyrrole-2-carbaldehydes, it is highly recommended to start from the corresponding pyrrole derivative and employ the Vilsmeier-Haack formylation.

Conclusion

The synthesis of substituted pyrrole-2-carbaldehydes is most reliably and efficiently achieved through the Vilsmeier-Haack formylation of the corresponding pyrrole precursors. This method is high-yielding, scalable, and applicable to a wide range of substrates. While other synthetic routes exist, the Vilsmeier-Haack reaction remains the gold standard for introducing a formyl group onto the pyrrole ring. For researchers aiming to synthesize these valuable intermediates, the protocols and data provided herein offer a solid foundation for successful and reproducible results.

References

Application Notes and Protocols for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine is a pyrrole derivative with the potential to act as a bidentate N,N-donor ligand in organometallic chemistry. While a comprehensive review of current literature does not yield specific, published examples of its direct application in organometallic catalysis, its structural motifs are present in more complex ligands used in various catalytic reactions. This document provides detailed protocols for the synthesis of this compound and explores its potential applications in catalysis by drawing parallels with structurally related pyrrole-based ligands. The information herein is intended to serve as a foundational resource for researchers interested in exploring the catalytic potential of this and similar ligands.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of pyrrole-2-carbaldehyde with dimethylamine.

Experimental Protocol: Reductive Amination

Materials:

  • Pyrrole-2-carbaldehyde

  • Dimethylamine (40% solution in water or 2M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrrole-2-carbaldehyde (1.0 eq) in dichloromethane (DCM), add dimethylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the iminium ion solution to the reducing agent suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Potential as a Bidentate N,N-Donor Ligand

This compound possesses two potential coordination sites: the nitrogen atom of the pyrrole ring and the nitrogen atom of the dimethylamino group. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This coordination mode can enhance the stability and influence the catalytic activity of the resulting metal complex.

G cluster_ligand This compound cluster_metal Metal Center Pyrrole_N N(pyrrole) M M Pyrrole_N->M Coordination Dimethylamino_N N(dimethylamino) Dimethylamino_N->M Coordination

Caption: Coordination of the ligand to a metal center.

Application in Organometallic Catalysis: A Case Study with a Structurally Similar Ligand

While direct catalytic applications of this compound are not well-documented, ligands with a similar pyrrole-based scaffold bearing a coordinating side arm have been successfully employed in catalysis. For instance, copper(I) complexes with pyrrole-bridged ligands have been used in tandem hydroamination-alkynylation reactions.[1]

Example Catalytic Reaction: Copper-Catalyzed Tandem Hydroamination-Alkynylation

This reaction demonstrates the potential of pyrrole-based N,N-donor ligands to facilitate complex organic transformations.

General Reaction Scheme:

An alkyne reacts with a secondary amine in the presence of a copper(I) catalyst bearing a pyrrole-based ligand to form a propargylamine.

Quantitative Data for a Similar Ligand System

The following table summarizes representative results for a copper-catalyzed tandem hydroamination-alkynylation using a more complex pyrrole-bridged ligand, showcasing the typical efficiency of such systems.

EntryAlkyneAmineCatalyst Loading (mol%)SolventYield (%)
1PhenylacetyleneMorpholine1Toluene95
21-HexynePiperidine1Toluene88
3PhenylacetyleneDiethylamine1Toluene92

Data is illustrative and based on findings for related, more complex pyrrole-based ligands.[1]

Experimental Protocol: General Procedure for Copper-Catalyzed Tandem Hydroamination-Alkynylation

Materials:

  • Copper(I) salt (e.g., CuI, CuBr)

  • Pyrrole-based ligand (e.g., a structural analog of the title compound)

  • Alkyne

  • Secondary amine

  • Anhydrous toluene

  • Schlenk tube and standard Schlenk line equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the copper(I) salt (1 mol%) and the pyrrole-based ligand (1.1 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the alkyne (1.0 eq) and the secondary amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel or celite to remove the catalyst.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired propargylamine.

General Catalytic Cycle Visualization

The following diagram illustrates a generic catalytic cycle for a cross-coupling reaction, highlighting the potential roles of a metal-ligand complex.

Catalytic_Cycle LnM(0) L-M(0) Active Catalyst Oxidative_Addition Oxidative Addition (R-X) LnM(0)->Oxidative_Addition Oxidative_Addition->LnM(0) X-M' LnM(II)(R)(X) L-M(II)(R)(X) Oxidative_Addition->LnM(II)(R)(X) Transmetalation Transmetalation (R'-M') LnM(II)(R)(R') L-M(II)(R)(R') Transmetalation->LnM(II)(R)(R') Reductive_Elimination Reductive Elimination Reductive_Elimination->LnM(0) Product (R-R') LnM(II)(R)(X)->Transmetalation LnM(II)(R)(R')->Reductive_Elimination

References

Application Note: Synthesis of Bioactive Scaffolds from N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a Mannich base of pyrrole, is a versatile and valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure contains multiple reactive sites that allow for the strategic introduction of diverse functional groups, enabling the generation of novel molecular scaffolds. The modification of this core structure can significantly influence the physicochemical properties of the resulting derivatives, such as solubility and bioavailability, which are critical parameters in drug design.[1][4][5] This document outlines key synthetic strategies for derivatizing this compound, providing a foundation for the development of new chemical entities for various therapeutic targets.[4]

Key Synthetic Strategies

The primary sites for modification on this compound are the pyrrole nitrogen (N-1) and the electron-rich carbon positions of the pyrrole ring (primarily C-5).

  • N-Alkylation/N-Arylation: Introduction of substituents at the pyrrole nitrogen is a common strategy to modulate the molecule's steric and electronic properties.[6] This is typically achieved by deprotonating the pyrrole N-H with a suitable base to form a nucleophilic pyrrolide anion, followed by reaction with an electrophile (e.g., alkyl or aryl halide).[6]

  • Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic substitution, with a strong preference for the C-2 and C-5 positions. Since the C-2 position is already substituted, electrophilic attack predominantly occurs at the C-5 position. A key reaction in this class is the Vilsmeier-Haack formylation, which introduces a formyl (-CHO) group, a versatile handle for further transformations.[7][8][9][10]

The following table summarizes these primary synthetic transformations:

Reaction Type Target Site Typical Reagents Derivative Class Potential Application
N-AlkylationPyrrole Nitrogen (N-1)NaH, Alkyl Halide (e.g., CH₃I, BnBr)N-Alkyl PyrrolesModulation of solubility and steric bulk
N-AcylationPyrrole Nitrogen (N-1)Acyl Chloride, PyridineN-Acyl PyrrolesBioisosteric replacement, prodrugs
N-SulfonylationPyrrole Nitrogen (N-1)Sulfonyl Chloride (e.g., TsCl), BaseN-Sulfonyl PyrrolesIntroduction of H-bond acceptors
Vilsmeier-Haack FormylationPyrrole Ring (C-5)POCl₃, DMF5-Formyl Pyrrole DerivativesIntermediate for Schiff bases, reductive amination

Experimental Protocols

⚠️ Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use. Sodium hydride (NaH) is highly reactive and flammable; it reacts violently with water.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for introducing an alkyl group onto the pyrrole nitrogen.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound to a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation

This protocol introduces a formyl group at the C-5 position of the pyrrole ring.

Materials:

  • This compound derivative (e.g., N-alkylated product from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[9]

  • Substrate Addition: Dissolve the N-substituted pyrrole derivative (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C) for 2-4 hours, monitoring by TLC.

  • Hydrolysis: After cooling to 0 °C, slowly add the reaction mixture to a stirred solution of saturated aqueous sodium bicarbonate. Stir vigorously for 1-2 hours until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel or recrystallization.

Visualizations

G cluster_start Starting Material cluster_routes Primary Synthetic Routes cluster_products Derivative Classes start This compound N_Mod N-1 Modification (N-Alkylation, N-Acylation) start->N_Mod Base, Electrophile (R-X) C_Mod C-5 Ring Substitution (Vilsmeier-Haack) start->C_Mod POCl3, DMF N_Deriv N-Substituted Derivatives N_Mod->N_Deriv Both_Deriv N-1 and C-5 Disubstituted Derivatives N_Mod->Both_Deriv C_Deriv C-5 Formyl Derivatives C_Mod->C_Deriv C_Mod->Both_Deriv N_Deriv->C_Mod POCl3, DMF C_Deriv->N_Mod Base, Electrophile (R-X)

Caption: Synthetic pathways from the starting material.

Caption: Key reactive sites for derivatization.

References

Application Notes and Protocols for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine is a stable, solid pyrrole derivative that serves as a versatile building block in organic synthesis. Structurally, it is classified as a Mannich base, a class of compounds known for their utility in introducing aminomethyl groups. In the context of multicomponent reactions (MCRs), this compound functions as a key precursor to a highly reactive electrophilic intermediate. This attribute allows for its participation in domino reaction sequences, enabling the rapid construction of complex molecular architectures from simple starting materials. This document provides detailed application notes and protocols for a proposed multicomponent reaction that leverages the unique reactivity of this compound.

Application Note: Three-Component Domino Synthesis of Pyrrolyl-Substituted Heterocycles

This application note describes a novel, yet mechanistically sound, three-component domino reaction for the synthesis of functionalized pyrrolyl-substituted heterocyclic systems. The reaction utilizes this compound as a precursor to an in situ generated azafulvene intermediate, which then undergoes a sequence of Michael addition and aldol condensation reactions.

The core transformation involves the reaction of this compound with a C-H acidic compound (such as a 1,3-dicarbonyl compound or a nitroalkane) and an aldehyde. The pyrrole moiety is a prevalent structural motif in numerous biologically active compounds and natural products, making this MCR a valuable tool for the generation of compound libraries for drug discovery.

Reaction Principle:

The reaction is initiated by the thermal or acid-catalyzed elimination of dimethylamine from this compound, which generates a transient and highly reactive pyrrol-2-ylmethylideneammonium salt (an azafulvene). This electrophilic species is readily attacked by a nucleophile, in this case, the enolate of a C-H acidic compound, in a Michael addition. The resulting intermediate then participates in an intramolecular or intermolecular aldol-type condensation with an aldehyde, followed by dehydration to yield the final heterocyclic product.

Advantages of this MCR approach:

  • High Atom Economy: Three components are combined in a single synthetic operation.

  • Operational Simplicity: The reaction can be performed as a one-pot synthesis, avoiding the isolation of intermediates.

  • Molecular Diversity: A wide range of pyrrolyl-substituted heterocycles can be accessed by varying the C-H acid and aldehyde components.

  • Access to Privileged Scaffolds: The resulting products incorporate the pyrrole ring, a common feature in many pharmaceuticals.

Data Presentation

Table 1: Proposed Three-Component Reaction of this compound, Dimedone, and Benzaldehyde

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalence
This compound138.211.01.0
Dimedone140.181.01.0
Benzaldehyde106.121.01.0
Catalyst
Proline115.130.10.1
Solvent
Ethanol5 mL-
Product
2-benzylidene-9-(1H-pyrrol-2-yl)-3,4,6,7,9,10-hexahydroacridin-1,8(2H,5H)-dione394.48--

Note: The product yield is hypothetical and would need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Domino Reaction

This protocol describes a general method for the synthesis of pyrrolyl-substituted heterocycles via a three-component reaction.

Materials:

  • This compound

  • A C-H acidic compound (e.g., dimedone, 4-hydroxycoumarin, nitroethane)

  • An aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, furan-2-carbaldehyde)

  • Catalyst (e.g., L-proline, piperidine, acetic acid)

  • Solvent (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Add the C-H acidic compound (1.0 mmol, 1.0 eq.) and the aldehyde (1.0 mmol, 1.0 eq.).

  • Add the solvent (5 mL) and the catalyst (0.1 mmol, 0.1 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Reaction Mechanism

G Start Start Mix_Reagents Mix Reactants: - Mannich Base - CH-Acid - Aldehyde - Catalyst - Solvent Start->Mix_Reagents Reaction Stir at RT or Reflux Mix_Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up Monitor->Workup Complete Precipitate Precipitate Forms? Workup->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Concentrate Concentrate in vacuo Precipitate->Concentrate No Purify Column Chromatography Filter->Purify Concentrate->Purify Characterize Spectroscopic Characterization Purify->Characterize End End Characterize->End G Mannich_Base This compound Electrophile_Precursor Electrophile Precursor Mannich_Base->Electrophile_Precursor Azafulvene Azafulvene (Electrophile) Electrophile_Precursor->Azafulvene Product Pyrrolyl-Substituted Heterocycle Azafulvene->Product CH_Acid C-H Acidic Compound Nucleophile Nucleophile CH_Acid->Nucleophile Nucleophile->Product Aldehyde Aldehyde Second_Electrophile Second Electrophile Aldehyde->Second_Electrophile Second_Electrophile->Product

Application Notes and Protocols for the Synthesis of Porphyrin Analogues Using N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine , a versatile pyrrole Mannich base, in the synthesis of a diverse range of porphyrin analogues. This reagent serves as a stable and reactive precursor for the formation of key intermediates, such as dipyrromethanes, which are subsequently used to construct the porphyrin macrocycle. The methodologies outlined below are suitable for the preparation of both symmetrically and asymmetrically substituted porphyrins, which are of significant interest in drug development, materials science, and catalysis.

Overview of the Synthetic Strategy

This compound is a valuable building block in porphyrin synthesis due to the reactivity of the aminomethyl group, which can act as a synthon for a formyl group or participate directly in condensation reactions. The general approach involves two main strategies:

  • Strategy A: Synthesis of Dipyrromethanes followed by [2+2] Condensation. In this approach, this compound is reacted with an excess of a second pyrrole derivative to form an unsymmetrical dipyrromethane. This dipyrromethane is then condensed with an aldehyde or a dipyrromethane-dicarbinol to yield the final porphyrin. This method is particularly useful for the synthesis of asymmetrically substituted porphyrins.

  • Strategy B: Direct Tetramerization. While less common for the monosubstituted aminomethylpyrrole, analogous 2,5-bis[(N,N-dimethylamino)methyl]pyrroles have been used in co-condensation reactions with 2,5-diunsubstituted pyrroles to produce porphyrins with D2h symmetry.[1] This suggests the potential for controlled oligomerization and cyclization reactions involving the title compound.

Experimental Protocols

Synthesis of meso-Substituted Dipyrromethanes

This protocol describes the synthesis of a meso-substituted dipyrromethane from an aldehyde and an excess of pyrrole. This is a foundational step for the subsequent porphyrin synthesis.

Materials:

  • Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, pentafluorobenzaldehyde)

  • Pyrrole (freshly distilled)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) in a large excess of freshly distilled pyrrole (e.g., 40-50 eq.).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add trifluoroacetic acid (TFA) (0.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Wash the organic layer sequentially with 0.1 M sodium hydroxide (NaOH) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the excess pyrrole and solvent.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure dipyrromethane.

Synthesis of trans-A₂B₂-Porphyrins via [2+2] Condensation

This protocol details the synthesis of a trans-A₂B₂-porphyrin from a meso-substituted dipyrromethane and an aldehyde.

Materials:

  • meso-Substituted dipyrromethane (from Protocol 2.1)

  • Aldehyde (e.g., N,N-dimethylaminobenzaldehyde, 4-carboxymethyl benzaldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Dissolve the meso-substituted dipyrromethane (1.0 eq.) and the aldehyde (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 10 mM.

  • Purge the solution with an inert gas for 15 minutes.

  • Add trifluoroacetic acid (TFA) (catalytic amount, e.g., 0.1 eq.) and stir the reaction mixture at room temperature in the dark for 1-2 hours.

  • Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0-3.0 eq.) in dichloromethane and continue stirring for another 1-2 hours at room temperature.

  • Neutralize the reaction mixture with triethylamine (TEA).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired trans-A₂B₂-porphyrin.

Data Presentation

The following tables summarize typical yields for the synthesis of dipyrromethanes and porphyrin analogues.

Table 1: Synthesis of meso-Substituted Dipyrromethanes

AldehydeDipyrromethane ProductYield (%)Reference
Pentafluorobenzaldehyde5-(Pentafluorophenyl)dipyrromethane70-94[2]
4-Nitrobenzaldehyde5-(4-Nitrophenyl)dipyrromethane70-94[2]
N,N-Diphenylaminobenzaldehyde5-(4-(Diphenylamino)phenyl)dipyrromethane70-94[2]
4-(3-N,N-dimethylaminopropoxy)benzaldehydemeso-[4-(3-N,N-dimethylaminopropoxy)phenyl]dipyrromethane59[3]

Table 2: Synthesis of meso-Substituted Porphyrins

DipyrromethaneAldehydePorphyrin ProductYield (%)Reference
5-(Pentafluorophenyl)dipyrromethaneN,N-Dimethylaminobenzaldehyde5,15-Bis(pentafluorophenyl)-10,20-bis(4-(dimethylamino)phenyl)porphyrin10-42[2]
5-(4-Nitrophenyl)dipyrromethane4-Carboxymethyl benzaldehyde5,15-Bis(4-nitrophenyl)-10,20-bis(4-(carboxymethyl)phenyl)porphyrin10-42[2]
5-(4-(Diphenylamino)phenyl)dipyrromethaneN-Ethyl-3-carbazolecarbaldehyde5,15-Bis(4-(diphenylamino)phenyl)-10,20-bis(N-ethyl-3-carbazolyl)porphyrin10-42[2]
meso-[4-(3-N,N-dimethylaminopropoxy)phenyl]dipyrromethane4-(Trifluoromethyl)benzaldehyde5,15-Di(4-[3-N,N-dimethylaminopropoxy]phenyl)-10,20-di(4-trifluoromethylphenyl)porphyrin4.8[3]

Visualizations

Synthesis of Dipyrromethane

G Pyrrole Pyrrole (excess) Reaction Acid-catalyzed Condensation Pyrrole->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction TFA TFA (catalyst) TFA->Reaction Dipyrromethane meso-Substituted Dipyrromethane Reaction->Dipyrromethane Purification Purification Dipyrromethane->Purification

Caption: Workflow for the synthesis of meso-substituted dipyrromethanes.

Synthesis of trans-A₂B₂-Porphyrin

G Dipyrromethane Dipyrromethane Condensation [2+2] Condensation (TFA, CH2Cl2) Dipyrromethane->Condensation Aldehyde Aldehyde Aldehyde->Condensation Porphyrinogen Porphyrinogen (intermediate) Condensation->Porphyrinogen Oxidation Oxidation (DDQ) Porphyrinogen->Oxidation Porphyrin trans-A2B2-Porphyrin Oxidation->Porphyrin G MannichBase This compound StrategyA Strategy A: Dipyrromethane Synthesis MannichBase->StrategyA StrategyB Strategy B: Direct Tetramerization MannichBase->StrategyB Dipyrromethane Dipyrromethane StrategyA->Dipyrromethane PorphyrinB Symmetric Porphyrin StrategyB->PorphyrinB PorphyrinA Asymmetric Porphyrin Dipyrromethane->PorphyrinA

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound via the Mannich reaction.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Problem ID Question Potential Causes Suggested Solutions
TSG-001 My reaction has turned into a dark, insoluble tar or solid. What is happening? This is a classic sign of pyrrole polymerization. Pyrrole is highly susceptible to polymerization under acidic conditions, which are often used to catalyze the Mannich reaction.[1] Using strong, concentrated acids can accelerate this side reaction.1. Acid Choice: Avoid strong mineral acids. Use a milder acid catalyst such as glacial acetic acid, which can also serve as the solvent.[2] 2. Temperature Control: Run the reaction at a lower temperature (e.g., 0-10 °C) to slow down the polymerization rate. 3. Reagent Addition: Add the formaldehyde and acid slowly to the solution of pyrrole and dimethylamine to avoid localized high concentrations of the electrophilic iminium ion.
TSG-002 My final product is contaminated with a significant amount of a higher molecular weight impurity. How do I identify and remove it? A likely side product is 2,5-bis(dimethylaminomethyl)pyrrole, formed by a second Mannich reaction at the C5 position of the pyrrole ring.[3][4][5] This occurs because the initial product is still reactive towards the electrophilic iminium ion.1. Identification: The bis-substituted product will have a molecular weight of 181.28 g/mol .[6] It can be identified by mass spectrometry (look for the corresponding M+H+ peak) and ¹H NMR (expect symmetry in the pyrrole ring protons and a 2:1 ratio of methyl/methylene protons to pyrrole protons). 2. Stoichiometry Control: Use a slight excess of pyrrole relative to formaldehyde and dimethylamine to favor monosubstitution. 3. Purification: Separation can be achieved by column chromatography on silica gel, as the bis-adduct is generally more polar than the mono-adduct. A gradient elution from a non-polar to a polar solvent system is recommended.
TSG-003 The yield of my reaction is very low, and I have a lot of unreacted pyrrole. What can I do to improve the conversion? Insufficient generation of the electrophilic dimethylaminomethyl cation (Escenmoser's salt precursor) or suboptimal reaction conditions can lead to low conversion.1. Reaction Time/Temperature: Gradually increase the reaction temperature (e.g., to room temperature or slightly above) and extend the reaction time. Monitor the reaction progress by TLC or GC-MS. 2. pH Adjustment: Ensure the reaction medium is sufficiently acidic to promote the formation of the iminium ion from formaldehyde and dimethylamine. However, be mindful of the risk of polymerization with excessive acidity (see TSG-001). 3. Reagent Quality: Ensure the formaldehyde and dimethylamine solutions are fresh and have not degraded.
TSG-004 My purified product is unstable and darkens over time. How can I store it? This compound, like many pyrrole derivatives, can be sensitive to air and light, leading to gradual decomposition or oligomerization.1. Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen). 2. Low Temperature: Keep the product at a low temperature (2-8°C is recommended).[7] 3. Protection from Light: Store in an amber vial or a container protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Mannich reaction. This is a three-component condensation involving pyrrole, formaldehyde, and a 40% aqueous solution of dimethylamine.[8] The reaction is typically catalyzed by a mild acid, such as acetic acid.[2]

Q2: Why is the aminomethyl group introduced at the C2 position of the pyrrole ring?

A2: The Mannich reaction is an electrophilic aromatic substitution. The pyrrole ring is an electron-rich heterocycle, with the highest electron density at the C2 (alpha) position. Therefore, the electrophilic iminium ion, generated from formaldehyde and dimethylamine, preferentially attacks this position.[5][7]

Q3: What are the main side products I should be aware of?

A3: The two most significant side products are:

  • Polypyrrole: An insoluble, often dark-colored polymer that results from the acid-catalyzed self-condensation of pyrrole.[1]

  • 2,5-Bis(dimethylaminomethyl)pyrrole: The product of a second Mannich reaction occurring at the C5 position of the pyrrole ring.[3][4]

Q4: Can I use a different amine in this reaction?

A4: Yes, the Mannich reaction is versatile and can be performed with other primary or secondary amines. However, using a different amine will result in a different N-substituted product. For the synthesis of the target molecule, dimethylamine is required.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) using a silica gel plate. The product is more polar than the starting pyrrole. A suitable eluent system might be dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the basic product. Staining with potassium permanganate or iodine can help visualize the spots.

Data Presentation

The following table summarizes the expected outcomes and common side products in the synthesis. Yields are representative and can vary significantly based on the specific reaction conditions.

Product / Side Product Chemical Structure Molecular Weight ( g/mol ) Typical Yield Range (%) Key Identifying Features
This compound C₇H₁₂N₂124.19[9]60-85%Desired product. Appears as a major spot on TLC.
2,5-Bis(dimethylaminomethyl)pyrrole C₁₀H₁₉N₃181.28[6]5-20%More polar than the desired product. Can be identified by MS and NMR.[4]
Polypyrrole (C₄H₃N)ₙVariable0-15%Insoluble, dark solid/tar. Easily removed by filtration.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Mannich Reaction

This protocol is adapted from established procedures for the Mannich reaction on indole (synthesis of gramine), which is chemically analogous to the reaction with pyrrole.[10]

Materials:

  • Pyrrole (1.0 eq)

  • Glacial Acetic Acid

  • 40% Aqueous Dimethylamine Solution (1.2 eq)

  • 37% Aqueous Formaldehyde Solution (1.1 eq)

  • Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl Acetate or Dichloromethane

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve pyrrole (1.0 eq) in glacial acetic acid.

  • Amine Addition: While stirring, slowly add the 40% aqueous dimethylamine solution (1.2 eq). The mixture may warm slightly. Maintain the temperature below 20°C.

  • Formaldehyde Addition: Once the addition of dimethylamine is complete and the solution has cooled, slowly add the 37% aqueous formaldehyde solution (1.1 eq) dropwise, ensuring the temperature remains below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the pyrrole spot has been consumed.

  • Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a cold solution of sodium hydroxide to basify the mixture to a pH of >10. Caution: This is an exothermic neutralization. Ensure the mixture remains cold to prevent product degradation. An off-white to yellowish precipitate or oil may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine.

Visualizations

Synthesis and Side Product Formation

Synthesis_Pathway Pyrrole Pyrrole Product This compound (Desired Product) Pyrrole->Product + Iminium Ion (Electrophilic Attack at C2) Polymer Polypyrrole (Side Product) Pyrrole->Polymer + H+ (Acid-Catalyzed Polymerization) Reagents Formaldehyde + Dimethylamine Iminium Dimethylaminomethyl Cation (Iminium Ion) Reagents->Iminium + H+ H_plus H+ (cat.) Bis_Product 2,5-Bis(dimethylaminomethyl)pyrrole (Side Product) Product->Bis_Product

Caption: Reaction pathway for the synthesis of this compound and formation of major side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Check_Reaction Observe Reaction Mixture Start->Check_Reaction Tar_Formation Dark Tar/Solid Forms? Check_Reaction->Tar_Formation During Reaction Low_Conversion Low Conversion by TLC? Tar_Formation->Low_Conversion No Action_Polymer Reduce Acidity Lower Temperature Slow Reagent Addition Tar_Formation->Action_Polymer Yes Workup Proceed to Workup and Purification Low_Conversion->Workup No Action_Conversion Increase Temperature/Time Check Reagent Quality Low_Conversion->Action_Conversion Yes Analyze_Product Analyze Purified Product (NMR, MS) Workup->Analyze_Product Impurity_Check High MW Impurity Present? Analyze_Product->Impurity_Check Success Pure Product Obtained Impurity_Check->Success No Action_Bis Optimize Stoichiometry (Excess Pyrrole) Improve Chromatography Impurity_Check->Action_Bis Yes Action_Polymer->Start Restart with Adjustments Action_Conversion->Check_Reaction Continue & Monitor Action_Bis->Workup Re-purify

Caption: A logical workflow for troubleshooting common issues during the synthesis and purification process.

References

"purification of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine by column chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is sticking to the silica gel and won't elute from the column. What can I do?

A1: this compound is a basic compound due to its dimethylamino group, which can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This can lead to poor recovery and tailing. To mitigate this, you can:

  • Deactivate the silica gel: Before packing the column, you can treat the silica gel with a triethylamine (TEA) solution. A common method is to use a solvent system containing a small percentage of TEA (e.g., 0.5-2%) in your mobile phase. This will neutralize the acidic sites on the silica.

  • Use an alternative stationary phase: If deactivating silica is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[2]

Q2: My compound is eluting with significant tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds is often caused by the same strong interactions with silica gel mentioned in Q1.[1] Here are some solutions:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a base like triethylamine or pyridine into your eluent system can significantly reduce tailing by competing with your compound for the acidic sites on the silica gel.

  • Optimize the mobile phase polarity: Tailing can also occur if the mobile phase is not strong enough to elute the compound effectively. Gradually increasing the polarity of your eluent might help. For instance, if you are using a hexane/ethyl acetate system, you could slowly increase the percentage of ethyl acetate or add a stronger solvent like methanol.

Q3: I'm seeing multiple spots on my TLC after the column, suggesting my compound has decomposed. What could be the cause?

A3: While this compound is generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[2]

  • Check for stability on a TLC plate: Before running a column, spot your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and see if any new spots have appeared. This can indicate if your compound is unstable on silica.

  • Minimize contact time with silica: If your compound is sensitive, try to run the column as quickly as possible without sacrificing separation. A flash chromatography setup is ideal for this.[3]

  • Use a deactivated stationary phase: As mentioned in Q1, using silica treated with triethylamine or switching to alumina can prevent degradation.

Q4: I can't find a good solvent system to separate my compound from impurities. What should I do?

A4: Finding the right mobile phase is crucial for good separation.

  • Systematic TLC analysis: Experiment with a range of solvent systems of varying polarities on TLC plates. A good starting point for this compound would be mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The addition of a small amount of a basic modifier (like triethylamine) should also be tested.

  • Consider different solvent selectivities: If you are struggling to get separation with a particular solvent class, try switching to another. For example, if a hexane/ethyl acetate system isn't working, try a dichloromethane/methanol system.

Experimental Protocol: Column Chromatography of this compound

This is a general guideline. The exact conditions should be optimized based on TLC analysis of your crude product.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., Dichloromethane with 1% Triethylamine).

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the initial mobile phase.

  • Alternatively, for better band sharpness, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").[3] To do this, dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

3. Elution:

  • Begin elution with the initial, less polar mobile phase.

  • Gradually increase the polarity of the mobile phase as the column runs (gradient elution). For example, you can start with 100% dichloromethane (+1% TEA) and gradually increase the percentage of methanol.

  • Collect fractions and monitor them by TLC to identify which ones contain the purified product.

4. Product Recovery:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Recommended Chromatography Conditions

ParameterRecommended ConditionRationale
Stationary Phase Silica gel (60 Å, 230-400 mesh) treated with 1% Triethylamine in the mobile phase.Standard and cost-effective. The triethylamine deactivates acidic silanol groups, preventing tailing.
Alumina (neutral or basic)An alternative for compounds that are highly sensitive to the acidity of silica gel.
Mobile Phase System Dichloromethane / Methanol / TriethylamineA versatile system with a wide polarity range. The triethylamine is crucial for good peak shape.
Hexane / Ethyl Acetate / TriethylamineA less polar alternative, suitable if impurities are significantly different in polarity.
Elution Profile Gradient elution, e.g., 0% to 10% Methanol in Dichloromethane (with 1% TEA).Allows for the separation of compounds with a range of polarities and can improve separation efficiency.
Detection Method TLC with UV visualization (254 nm) and/or staining (e.g., potassium permanganate).The pyrrole ring should be UV active. Permanganate stain is a good general stain for organic compounds.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Purification Problem Problem Encountered? Start->Problem NoElution Compound Not Eluting / High Tailing Problem->NoElution Yes Decomposition Compound Decomposition Problem->Decomposition Yes PoorSeparation Poor Separation of Impurities Problem->PoorSeparation Yes Success Successful Purification Problem->Success No AddBase Add 1-2% Triethylamine to Mobile Phase NoElution->AddBase UseAlumina Switch to Alumina (Neutral or Basic) NoElution->UseAlumina CheckStability Check Stability on TLC Plate Decomposition->CheckStability OptimizeSolvent Optimize Solvent System (TLC Trials) PoorSeparation->OptimizeSolvent AddBase->Problem Still Tailing? AddBase->Success Resolved CheckStability->AddBase Unstable CheckStability->UseAlumina Very Unstable DryLoad Use Dry Loading Technique OptimizeSolvent->DryLoad Gradient Use a Shallow Gradient DryLoad->Gradient Gradient->Success

Caption: Troubleshooting workflow for the column chromatography of this compound.

References

"optimizing reaction conditions for Mannich reaction with N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine and its analogues via the Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Mannich reaction in the context of pyrrole chemistry?

The Mannich reaction is a fundamental carbon-carbon bond-forming process that involves the aminoalkylation of a compound containing an acidic proton.[1][2] For electron-rich heterocycles like pyrrole, the reaction typically involves condensation with a non-enolizable aldehyde (like formaldehyde) and a secondary amine (such as dimethylamine) to yield a β-amino-carbonyl compound, known as a Mannich base.[3][4] In this specific case, pyrrole reacts with formaldehyde and dimethylamine to form this compound, with the substitution occurring at the electron-rich 2-position of the pyrrole ring.[5]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in the Mannich reaction of pyrrole can stem from several factors, including suboptimal reaction conditions, catalyst choice, or side reactions.[6] To improve yields, consider the following:

  • Catalyst System: While acetic acid is commonly used, switching to a Lewis acid catalyst like zinc chloride (ZnCl₂) in ethanol can significantly increase yields (up to 98%) and reduce reaction times.[6][7]

  • Reaction Time and Temperature: Some protocols require extended reaction times (up to 10 hours)[7]. Optimizing the duration and temperature based on your specific substrates and catalyst is crucial.

  • Advanced Techniques: The use of microwave irradiation or ultrasound has been shown to dramatically shorten reaction times to mere minutes and improve yields, offering a significant advantage over conventional stirring methods.[7][8]

Q3: The reaction mixture turned into a dark, insoluble polymer. What happened?

Pyrrole is susceptible to polymerization under strongly acidic conditions.[3][9] The use of strong mineral acids as catalysts should be avoided. The formation of a polymer or tar-like substance indicates that the reaction conditions were too harsh. To prevent this, use a milder acid catalyst such as glacial acetic acid, which often doubles as the solvent.[3] Careful control of the reaction temperature is also essential to suppress unwanted polymerization.

Q4: What are the typical side products, and how can they be minimized?

The primary side reaction is the formation of disubstituted products, where aminomethyl groups are added to both the 2- and 5-positions of the pyrrole ring.[10] Another potential issue is the formation of 2,2'-diindolylmethanes (or the pyrrole equivalent) if the conditions are too acidic.[11] To minimize these byproducts:

  • Control Stoichiometry: Use appropriate molar ratios of the reactants.

  • Maintain Mild Conditions: Avoid overly acidic catalysts and high temperatures.

  • Tertiary Amine Product: The use of a secondary amine like dimethylamine is advantageous as the resulting tertiary amine Mannich base is less likely to undergo further condensation compared to products from primary amines.[12]

Q5: My final product is a gummy oil that is difficult to purify. What are the best practices for workup and purification?

Obtaining a gummy or oily product instead of a solid is a common issue, often arising during the workup phase.[13]

  • Controlled Basification: During the neutralization step with a base (e.g., NaOH), the temperature must be kept low. This is best achieved by pouring the reaction mixture over a large amount of crushed ice with vigorous stirring and adding the base slowly.[13] Allowing the solution to heat up will likely result in an oily product.[13]

  • Purification Strategy: If direct recrystallization is challenging, column chromatography is a reliable alternative.[14] Another approach is to convert the Mannich base into its hydrochloride salt, which may be easier to crystallize and purify, before liberating the free base.

Troubleshooting Guide

This guide addresses specific problems encountered during the Mannich reaction of pyrrole.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation • Inactive or impure reagents.• Suboptimal temperature or insufficient reaction time.• Ineffective catalyst.• Verify the purity and activity of pyrrole, formaldehyde, and dimethylamine.• Systematically vary the temperature and monitor the reaction progress via TLC.• Switch to a more efficient catalytic system, such as ZnCl₂ in ethanol, which can provide high yields at room temperature.[6][7]
Formation of Polymer/Tar • Use of a strong acid catalyst (e.g., HCl, H₂SO₄).• Reaction temperature is too high.• Use glacial acetic acid as both the solvent and catalyst to maintain milder conditions.[3]• Maintain strict temperature control throughout the reaction. Avoid excessive heating.
Gummy/Oily Product During Workup • Temperature increase during basification with NaOH.• Ensure the workup is performed in an ice bath with excess ice present at all times to dissipate the heat of neutralization.[13]• Add the base slowly and with vigorous stirring to prevent localized heating.[13]
Difficulty in Product Purification • Presence of unreacted pyrrole or other impurities.• The product itself is not easily crystallizable.• Use column chromatography for purification.[14]• Attempt recrystallization from a different solvent, such as acetone.[13]• Convert the Mannich base to a crystalline salt (e.g., hydrochloride) for purification, then neutralize to recover the pure base.
Presence of Disubstituted Byproduct • Reaction conditions (time, temperature, stoichiometry) favor a second substitution at the 5-position.• Adjust the stoichiometry of the reactants, potentially using a slight excess of pyrrole.• Employ milder reaction conditions (lower temperature, shorter reaction time) and monitor for the formation of the byproduct by TLC.

Optimized Reaction Conditions: A Comparative Overview

The choice of catalyst and energy source significantly impacts the efficiency of the Mannich reaction.

Catalyst SystemSolventTemperatureTimeYield (%)Reference(s)
Acetic AcidAcetic Acid50-60°C10 h95%[7]
Acetic Acid (Microwave)Acetic AcidN/AN/A98.1%[8]
Zinc Chloride (ZnCl₂)Ethanol (EtOH)Room Temp.1.5 - 10 h58 - 98%[6][7][8]
MMT/ZnCl₂ (Microwave)N/AN/A5 min93.8%[8]
UltrasoundAcetic Acid (aq)35°C90 min69 - 98%[7]

Experimental Protocols

Protocol 1: Acetic Acid-Catalyzed Synthesis

This protocol is adapted from established methods for gramine synthesis.[13]

Materials:

  • Pyrrole

  • Glacial Acetic Acid

  • 40% Aqueous Dimethylamine solution

  • 35-40% Aqueous Formaldehyde solution

  • 30% Aqueous Sodium Hydroxide (NaOH) solution

  • Crushed Ice

  • Acetone (for recrystallization)

  • Distilled Water

Procedure:

  • Reaction Setup: In a flask, dissolve pyrrole (1.0 eq) in glacial acetic acid. To this solution, slowly add the 40% aqueous dimethylamine solution (approx. 1.2 eq). The mixture may become warm.

  • Cooling: Cool the reaction mixture to approximately 30°C in a water bath.

  • Addition of Formaldehyde: While stirring, add the aqueous formaldehyde solution (approx. 1.1 eq).

  • Reaction: Allow the mixture to stand at room temperature for at least 60 minutes, or until TLC indicates the consumption of the starting material.

  • Workup: Prepare a beaker with a large amount of crushed ice (e.g., 100g of ice for an 8-10 mmol scale reaction). Pour the reaction solution onto the ice with vigorous stirring.

  • Basification: Carefully make the mixture alkaline by the slow, dropwise addition of 30% NaOH solution. Crucially, ensure excess ice is present at all times to keep the solution cold and prevent the formation of a gummy solid. [13]

  • Isolation: Once precipitation is complete, allow any remaining ice to melt. Collect the solid product by suction filtration.

  • Washing: Wash the precipitate thoroughly with cold distilled water until the washings are neutral.

  • Drying: Dry the product under suction, followed by drying in a vacuum desiccator over a suitable drying agent.

  • Purification: The crude product can be recrystallized from a minimal volume of hot acetone to yield the purified this compound.[13]

Visualized Workflows and Logic

General Mannich Reaction Workflow

Mannich_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reactant reactant intermediate intermediate process process product product Pyrrole Pyrrole Attack Nucleophilic Attack by Pyrrole Pyrrole->Attack Amine Dimethylamine Iminium Iminium Ion Formation Amine->Iminium Aldehyde Formaldehyde Aldehyde->Iminium Iminium->Attack Mixture Reaction Mixture Attack->Mixture Quench Quench on Ice & Basification Mixture->Quench Crude Crude Product Quench->Crude Purify Recrystallization or Chromatography Crude->Purify Final_Product Pure Mannich Base Purify->Final_Product

Caption: Workflow for the synthesis of a pyrrole-based Mannich base.

Troubleshooting Decision Tree

Troubleshooting_Tree start_node start_node decision_node decision_node solution_node solution_node start Reaction Problem Identified d1 Low or No Yield? start->d1 d2 Polymer or Tar Formed? d1->d2 No s1a Check Reagent Purity & Stoichiometry d1->s1a Yes d3 Gummy Product During Workup? d2->d3 No s2a Avoid Strong Acids Use Acetic Acid d2->s2a Yes d4 Purification Issues? d3->d4 No s3a Pour Reaction Mix onto Excess Ice d3->s3a Yes s4a Use Column Chromatography d4->s4a Yes s1b Optimize Temp & Time Monitor via TLC s1a->s1b s1c Use ZnCl₂ Catalyst or Microwave/Ultrasound s1b->s1c s2b Ensure Strict Temp Control s2a->s2b s3b Add Base Slowly with Vigorous Stirring s3a->s3b s4b Attempt Recrystallization from Acetone s4a->s4b

Caption: A decision tree for troubleshooting common Mannich reaction issues.

References

"troubleshooting low yield in N-alkylation of pyrroles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of pyrroles.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrroles in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My N-alkylation reaction resulted in a low yield or no product at all. What are the potential causes and how can I fix it?

  • Answer: Low or no yield in N-alkylation of pyrroles can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Check Your Reagents and Solvents for Moisture: The pyrrolide anion is a strong base and will be quenched by any moisture present. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and liquid reagents should be anhydrous.[1]

    • Evaluate Your Base: The base might not be strong enough to deprotonate the pyrrole completely.

      • For simple pyrroles, strong bases like sodium hydride (NaH) or potassium hydride (KH) are often effective.[2]

      • Weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can also be used, often in a polar aprotic solvent like DMF or DMSO.[2][3]

      • If your pyrrole has electron-withdrawing groups, a stronger base will likely be necessary.

    • Assess the Alkylating Agent: The reactivity of the alkylating agent is crucial.

      • The reactivity order is generally Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. If you are using an alkyl chloride and getting low yield, consider switching to the corresponding bromide or iodide.[1]

      • Ensure you are using a sufficient excess of the alkylating agent (typically 1.1 to 1.5 equivalents).[1]

    • Optimize Reaction Temperature and Time: Some reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]

    • Consider Solubility Issues: The pyrrole, base, or alkylating agent may not be sufficiently soluble in the chosen solvent. Switching to a more polar aprotic solvent like DMF or DMSO can improve solubility.[2]

Issue 2: Formation of C-Alkylated Byproducts

  • Question: I am observing a significant amount of C-alkylation in my reaction. How can I improve the N-selectivity?

  • Answer: The formation of C-alkylated products is a common side reaction. The regioselectivity (N- vs. C-alkylation) is primarily influenced by the nature of the pyrrolide salt and the solvent.

    • Choice of Cation (Base): To favor N-alkylation, you want a more "ionic" interaction between the pyrrolide anion and the metal cation. Using sodium (Na⁺) or potassium (K⁺) bases generally promotes N-alkylation. In contrast, more covalent interactions, such as with magnesium (Mg²⁺) from a Grignard reagent, tend to favor C-alkylation.

    • Solvent Choice: Polar, coordinating solvents like DMF and DMSO solvate the cation, leaving the nitrogen of the pyrrolide anion more exposed and nucleophilic, thus favoring N-alkylation. Less polar solvents can lead to more C-alkylation.[1]

    • Phase-Transfer Catalysis (PTC): This technique can be highly effective for achieving selective N-alkylation. PTC uses a quaternary ammonium salt to transport the pyrrolide anion into an organic phase where it reacts with the alkylating agent. This method often uses milder bases like solid KOH or K₂CO₃.

Issue 3: Poly-alkylation Products are Observed

  • Question: My reaction is producing di- or poly-alkylated pyrroles. How can I prevent this?

  • Answer: The formation of poly-alkylated products is usually due to an excess of the alkylating agent or the N-alkylated product being more reactive than the starting pyrrole.

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[2]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.[2] This can be achieved using a syringe pump for liquid alkylating agents.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose base and solvent combination for N-alkylation of pyrroles?

    • A1: A common and effective combination for a wide range of pyrroles is sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF).[1] This system is generally reliable for achieving good yields of the N-alkylated product.

  • Q2: My pyrrole has an electron-withdrawing group. How will this affect the N-alkylation?

    • A2: Electron-withdrawing groups increase the acidity of the N-H proton, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting pyrrolide anion, which can slow down the alkylation step. You may need to use a stronger base and potentially a higher reaction temperature to achieve a good yield.

  • Q3: My pyrrole has a bulky substituent near the nitrogen atom. Will this affect the reaction?

    • A3: Yes, steric hindrance from bulky groups near the nitrogen can significantly slow down the rate of N-alkylation. In such cases, you may need to use a less sterically demanding alkylating agent, increase the reaction temperature, and/or extend the reaction time.

  • Q4: Can I use microwave irradiation to accelerate the N-alkylation of pyrroles?

    • A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in N-alkylation reactions. It is a valuable technique to consider, especially for sluggish reactions.

  • Q5: What are some common work-up procedures for N-alkylation reactions?

    • A5: A typical work-up involves quenching the reaction with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride), followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is often purified by column chromatography.[1]

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of N-alkylation of pyrroles.

Table 1: Effect of Base and Solvent on the N-propargylation of a Pyrrole Derivative

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.2)AcetoneRoom Temp1410
2K₂CO₃ (4.0)DMFRoom Temp1487
3K₂CO₃ (6.0)DMFRoom Temp1487
4K₂CO₃ (4.0)DMF65585
5K₂CO₃ (4.0)DMF80586

Data adapted from a study on the N-alkylation of a substituted pyrrole with propargyl bromide.[3]

Table 2: Yields of N-alkylation of Pyrrole using Phase Transfer Catalysis

Alkylating AgentYield (%)
Methyl iodide30
Methyl sulfate68
Ethyl bromide84
Propyl bromide70
Butyl bromide84
Benzyl bromide67

Data represents yields obtained using tetrabutylammonium bromide as a phase transfer catalyst with the corresponding alkylating agent.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Pyrrole using Sodium Hydride in DMF

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the pyrrole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole (a typical concentration is 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in a fume hood.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrrolide.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]

Protocol 2: N-Alkylation of Pyrrole using Phase Transfer Catalysis (PTC)

This protocol provides a milder alternative to using strong bases like NaH.

  • Reaction Setup: To a round-bottom flask, add pyrrole (1.0 equivalent), the alkylating agent (1.1 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents) in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide or solid potassium carbonate.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Add Pyrrole & Anhydrous Solvent start->reagents deprotonation Add Base (e.g., NaH) at 0 °C reagents->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation stir Stir at RT & Monitor by TLC alkylation->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Column Chromatography extract->purify product Pure N-Alkylated Pyrrole purify->product

Caption: General experimental workflow for the N-alkylation of pyrroles.

troubleshooting_low_yield action_node action_node start Low Yield? check_moisture Anhydrous Conditions? start->check_moisture check_base Base Strong Enough? check_moisture->check_base Yes action_moisture Dry Solvents/Reagents Use Inert Atmosphere check_moisture->action_moisture No check_alkylating_agent Alkylating Agent Reactive Enough? check_base->check_alkylating_agent Yes action_base Use Stronger Base (e.g., NaH, KH) check_base->action_base No check_temp_time Temp/Time Optimized? check_alkylating_agent->check_temp_time Yes action_alkylating_agent Use R-I or R-Br Increase Equivalents check_alkylating_agent->action_alkylating_agent No check_solubility Reagents Soluble? check_temp_time->check_solubility Yes action_temp_time Increase Temperature Increase Reaction Time check_temp_time->action_temp_time No action_solubility Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) check_solubility->action_solubility No

Caption: Troubleshooting flowchart for low yield in N-alkylation of pyrroles.

regioselectivity cluster_conditions Reaction Conditions pyrrole Pyrrolide Anion n_alkylation N-Alkylation (Major Product) pyrrole->n_alkylation c_alkylation C-Alkylation (Side Product) pyrrole->c_alkylation cation Cation (from base) cation->n_alkylation Ionic (Na+, K+) Favors N-Alkylation cation->c_alkylation Covalent (Mg2+) Favors C-Alkylation solvent Solvent solvent->n_alkylation Polar Aprotic (DMF, DMSO) Favors N-Alkylation solvent->c_alkylation Less Polar Can Increase C-Alkylation

References

"common impurities in N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine synthesis and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Eschweiler-Clarke reaction. This reaction involves the reductive methylation of 1H-pyrrol-2-yl)methanamine or the direct reaction of pyrrole with formaldehyde and dimethylamine via a Mannich-type reaction followed by reduction, though the former is more controlled. The Eschweiler-Clarke reaction specifically uses formic acid and formaldehyde to methylate a primary or secondary amine to a tertiary amine.[1][2][3][4][5] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts.[2]

Q2: What are the primary impurities I should expect in my crude product?

A2: Impurities can originate from unreacted starting materials, intermediates, and side reactions involving the pyrrole ring. The table below summarizes the most common impurities.

Q3: My reaction seems to have produced a significant amount of polymeric material. What causes this and how can I prevent it?

A3: The acidic conditions of the Eschweiler-Clarke reaction, combined with the reactivity of formaldehyde and the electron-rich nature of the pyrrole ring, can lead to the formation of dipyrromethanes and higher oligomers.[6][7][8] To minimize polymerization, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Using a moderate excess of the amine starting material relative to formaldehyde can also help favor the desired intramolecular reaction.

Q4: How can I effectively remove unreacted pyrrole from my product?

A4: Unreacted pyrrole can often be challenging to remove completely by simple evaporation due to its relatively high boiling point. A common and effective method is to perform repeated washes of the crude product with a non-polar solvent like hexane, in which pyrrole has some solubility while the desired amine product is less soluble.[9] Subsequent column chromatography can then be used for final purification.[9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reactions to product degradation or loss during workup.

Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is heated sufficiently (typically 80-100 °C for Eschweiler-Clarke reactions).[3] - Extend the reaction time. Monitor the reaction progress using TLC or GC-MS.
Suboptimal Reagent Stoichiometry - Use a slight excess of formic acid and formaldehyde to drive the reaction to completion. However, a large excess may promote side reactions.
Side Reactions (Polymerization) - Maintain a controlled temperature. - Consider adding the formaldehyde solution dropwise to the reaction mixture to maintain a low concentration.
Product Loss During Workup - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the acid-base extraction to fully deprotonate the amine product for extraction into the organic phase.
Issue 2: Presence of Persistent Impurities After Initial Purification

The following table outlines common impurities and detailed methods for their removal.

Impurity Identification Removal Method
Unreacted Pyrrole Characteristic smell, distinct spot on TLC.- Hexane Wash: Vigorously stir the crude product with hexane and decant the solvent. Repeat multiple times.[9] - Distillation: If the product is thermally stable, vacuum distillation can be effective.
N-methyl-1-(1H-pyrrol-2-yl)methanamine (Partially methylated intermediate) A more polar spot on TLC compared to the product. Can be identified by GC-MS.- Column Chromatography: Use a silica gel column with a gradient elution, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape of amines.
Dipyrromethane Derivatives Less polar than the desired product on TLC. Can be characterized by 1H NMR and mass spectrometry.[10]- Column Chromatography: These byproducts are typically less polar and will elute before the desired product on a silica gel column.[6][7]
Polymeric Materials Insoluble, tar-like substance.- Filtration: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter off the insoluble polymeric material.

Data Presentation

Table 1: Summary of Common Impurities and Their Characteristics

ImpurityChemical StructureMolar Mass ( g/mol )Boiling Point (°C)Common Analytical Signature
PyrroleC₄H₅N67.09129-131Distinctive odor, characteristic NMR signals
FormaldehydeCH₂O30.03-19Reactive, often used as an aqueous solution (formalin)
Formic AcidCH₂O₂46.03100.8Acidic, sharp odor
N-methyl-1-(1H-pyrrol-2-yl)methanamineC₆H₁₀N₂110.16-Intermediate in the two-step methylation
DipyrromethaneC₉H₁₀N₂146.19-Can be identified by its characteristic fragmentation pattern in MS

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Product Isolation
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and make it acidic (pH ~2) by the dropwise addition of concentrated HCl.

  • Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.

  • Separate the aqueous layer and basify it to a pH > 10 with a strong base (e.g., NaOH or K₂CO₃).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography for High Purity Product
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) with the addition of 1% triethylamine to prevent tailing of the amine product.

  • Procedure: a. Dissolve the crude product in a minimal amount of the initial eluent. b. Load the solution onto the prepared silica gel column. c. Elute the column with the solvent gradient, collecting fractions. d. Monitor the fractions by TLC. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Synthesis_and_Impurities Pyrrole Pyrrole Product This compound (Desired Product) Pyrrole->Product Eschweiler-Clarke Reaction Intermediate N-methyl-1-(1H-pyrrol-2-yl)methanamine (Partially Methylated) Pyrrole->Intermediate Incomplete Methylation Dipyrromethane Dipyrromethane & Polymers (Side Products) Pyrrole->Dipyrromethane Acid-catalyzed Side Reaction Reagents Formaldehyde, Formic Acid (Eschweiler-Clarke Conditions) Reagents->Product Reagents->Dipyrromethane Intermediate->Product Further Methylation Starting_Materials Unreacted Starting Materials (Pyrrole, Formaldehyde, Formic Acid)

Caption: Synthesis pathway and potential impurities.

Troubleshooting_Workflow Start Crude Product AcidBase Acid-Base Extraction Start->AcidBase CheckPurity1 Check Purity (TLC/GC-MS) AcidBase->CheckPurity1 End Pure Product CheckPurity1->End Purity > 95% Impure1 Neutral/Acidic Impurities Present? CheckPurity1->Impure1 Purity < 95% Distillation Vacuum Distillation (for unreacted pyrrole) CheckPurity2 Check Purity Distillation->CheckPurity2 CheckPurity2->End Purity > 99% Impure2 Other Impurities Present? CheckPurity2->Impure2 Purity < 99% ColumnChrom Column Chromatography ColumnChrom->End Impure1->Distillation Yes Impure1->End No Impure2->ColumnChrom Yes Impure2->End No

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Reactions Involving N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an organic compound that contains both a basic dimethylamino group and a pyrrole ring.[1] This structure suggests it is likely soluble in polar organic solvents.[1] Due to the basic amine group, it can be protonated to form a salt, which would be soluble in aqueous acidic solutions.

Q2: How can I remove unreacted starting material or byproducts from my reaction mixture?

A common method for purifying compounds with a basic amine is an acid-base extraction. By washing the organic layer with a dilute acid solution, the basic this compound will become protonated and move into the aqueous layer.[2] This separates it from non-basic impurities that remain in the organic layer. The aqueous layer can then be basified and the desired compound re-extracted with an organic solvent.

Q3: What are some potential side reactions to be aware of when working with this compound?

The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution.[1] Depending on the reaction conditions, side products resulting from reactions at the pyrrole ring may be observed. Additionally, oxidation of the pyrrole ring can occur, especially during work-up if exposed to air for extended periods.[3]

Q4: What chromatographic methods are suitable for the purification of this compound?

Column chromatography on silica gel is a standard method for purifying pyrrole derivatives.[4][5] A typical eluent system might be a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate.[4][5] The polarity of the eluent can be adjusted to achieve optimal separation.

Troubleshooting Guide

Problem / Observation Possible Cause Suggested Solution
Low yield of isolated product after work-up The compound may have partitioned into the aqueous layer during extraction.Ensure the pH of the aqueous layer is sufficiently basic (pH > 9-10) before re-extracting the product into the organic phase.
The product may be volatile.If rotoevaporation is used to remove the solvent, do so at a reduced temperature and pressure to avoid loss of the product.
Product appears discolored or contains impurities after purification Oxidation of the pyrrole ring may have occurred.Minimize exposure of the reaction mixture and isolated product to air and light. Work-ups can be performed under an inert atmosphere (e.g., nitrogen or argon).
Residual acidic or basic reagents from the work-up.Ensure thorough washing of the organic layer with water and brine to remove any residual acids or bases before drying and solvent evaporation.
Formation of an emulsion during aqueous extraction High concentration of reagents or solvents like THF or acetone that are miscible with water.[2]Dilute the reaction mixture with more of the extraction solvent before washing with water.[2] If an emulsion persists, addition of brine can help to break it.
Unexpected side products observed by NMR or LC-MS Electrophilic substitution on the pyrrole ring.Modify reaction conditions to be milder (e.g., lower temperature) to reduce the likelihood of side reactions.
The starting material may have degraded.Check the purity of the starting this compound before use.

Experimental Protocols

General Acid-Base Extraction Work-up Protocol

This protocol is a general guideline for the extractive work-up of a reaction mixture containing the basic product, this compound.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride).

  • Solvent Addition: Dilute the reaction mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The this compound will be protonated and move into the aqueous layer.

  • Separation of Layers: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated aqueous sodium bicarbonate) until the pH is basic (pH > 9-10).

  • Product Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine and Dry: Combine the organic extracts and wash with brine. Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Further Purification: The crude product can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute acid_wash Wash with Dilute Acid dilute->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_impurities Organic Layer (Impurities) separate_layers->organic_impurities aqueous_product Aqueous Layer (Protonated Product) separate_layers->aqueous_product basify Basify Aqueous Layer aqueous_product->basify extract_product Extract with Organic Solvent basify->extract_product combine_dry Combine Organic Layers & Dry extract_product->combine_dry concentrate Concentrate combine_dry->concentrate purify Column Chromatography (Optional) concentrate->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the work-up and purification.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield discolored_product Discolored Product? start->discolored_product emulsion Emulsion Formation? start->emulsion side_products Unexpected Side Products? start->side_products check_ph Check pH of Aqueous Layer Before Extraction low_yield->check_ph Yes inert_atmosphere Use Inert Atmosphere / Minimize Air Exposure discolored_product->inert_atmosphere Yes add_brine Add Brine to Break Emulsion emulsion->add_brine Yes modify_conditions Modify Reaction Conditions (e.g., Lower Temp.) side_products->modify_conditions Yes

Caption: Troubleshooting decision-making process.

References

"byproduct formation and mitigation in Vilsmeier-Haack reactions of pyrroles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation in the Vilsmeier-Haack formylation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrroles?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For pyrroles, which are highly electron-rich, this reaction provides an efficient route to introduce a formyl (-CHO) group, typically at the C2 position, to yield valuable intermediates like pyrrole-2-carboxaldehyde.[1][3] The reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] The resulting iminium ion is then attacked by the electron-rich pyrrole ring, and subsequent hydrolysis yields the aldehyde.[4][5]

Q2: What are the most common byproducts in the Vilsmeier-Haack formylation of pyrroles?

The most frequently encountered byproducts include:

  • Isomeric mono-formylated pyrroles: For substituted pyrroles, formylation can occur at different positions on the ring, leading to a mixture of isomers (e.g., α- and β-formylated products).[6]

  • Di- and tri-formylated pyrroles: Over-reaction can lead to the introduction of multiple formyl groups onto the pyrrole ring.[7]

  • Polymeric/resinous materials: Pyrroles are susceptible to polymerization under the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures.[8]

  • Chlorinated byproducts: In some cases, chlorinated pyrrole derivatives can be formed.

  • Byproducts from incomplete hydrolysis: If the hydrolysis of the intermediate iminium salt is not complete, corresponding iminium salt byproducts may be present.

Q3: How do substituents on the pyrrole ring affect the outcome of the reaction and byproduct formation?

Substituents on the pyrrole ring, particularly on the nitrogen atom, have a significant impact on both the regioselectivity and the rate of the reaction, thereby influencing byproduct formation.

  • Steric Effects: Bulky substituents on the nitrogen atom can hinder formylation at the adjacent C2 and C5 positions, leading to an increased proportion of β-formylated products (at C3 or C4).[6] The ratio of α- to β-formylated products is primarily controlled by these steric factors.[6]

  • Electronic Effects: The electronic nature of the substituent also plays a role, though it is often secondary to steric effects in determining the position of formylation.[6] Electron-donating groups can increase the reactivity of the pyrrole ring, potentially leading to a higher likelihood of over-reaction (di-formylation) if the reaction conditions are not carefully controlled. Conversely, electron-withdrawing groups decrease the reactivity of the pyrrole ring.[9]

Troubleshooting Guides

Problem 1: Low yield of the desired mono-formylated pyrrole and formation of a dark, tarry substance.

Possible Cause: Polymerization of the pyrrole starting material or the product under the acidic reaction conditions. This is often exacerbated by poor temperature control.[8]

Solutions:

  • Strict Temperature Control: Maintain a low temperature (typically 0-10 °C) during the formation of the Vilsmeier reagent and throughout the addition of the pyrrole substrate.[10] Use of an ice-salt bath or a cryocooler is recommended for precise temperature management.[10]

  • Slow and Controlled Addition: Add the POCl₃ to the DMF dropwise with vigorous stirring to effectively dissipate the heat generated during the exothermic formation of the Vilsmeier reagent.[10] Similarly, add the pyrrole solution slowly to the pre-formed Vilsmeier reagent.[3]

  • Use of a Co-solvent: Performing the reaction in a suitable co-solvent, such as ethylene dichloride, can help to control the reaction temperature and prevent localized overheating.[3]

Problem 2: Formation of a mixture of α- and β-formylated isomers.

Possible Cause: For N-substituted pyrroles, both α (C2/C5) and β (C3/C4) positions are susceptible to formylation. The regioselectivity is influenced by the steric and electronic nature of the N-substituent.[6]

Solutions:

  • Choice of Formylating Reagent: For certain substrates, using a bulkier formylating agent or a different Vilsmeier reagent precursor can enhance regioselectivity.

  • Temperature Optimization: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored isomer.[10]

  • Chromatographic Separation: If a mixture of isomers is unavoidable, careful column chromatography is typically required for separation.

Problem 3: Presence of di-formylated or tri-formylated byproducts in the final product mixture.

Possible Cause: The stoichiometry of the Vilsmeier reagent relative to the pyrrole is too high, or the reaction time is excessively long, leading to over-formylation. The high reactivity of the mono-formylated pyrrole product can make it susceptible to a second formylation.

Solutions:

  • Control Stoichiometry: Use a carefully controlled amount of the Vilsmeier reagent, typically in slight excess (e.g., 1.1 to 1.5 equivalents) relative to the pyrrole.[3][11]

  • Monitor Reaction Progress: Closely monitor the reaction using thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent the formation of poly-formylated products.

  • Reaction Temperature: Running the reaction at a lower temperature can help to moderate the reactivity and reduce the likelihood of a second formylation.

Quantitative Data Summary

The following table summarizes the influence of N-substituents on the ratio of α- to β-formylated products in the Vilsmeier-Haack reaction of pyrroles.

N-SubstituentOverall Yield (%)α:β Isomer Ratio
Methyl85100% α
Ethyl88100% α
Isopropyl754.5 : 1
t-Butyl601 : 1.5
Phenyl939.0 : 1

Data adapted from Candy, C. F.; Jones, R. A.; Wright, P. H. J. Chem. Soc. C 1970, 2563-2566.

Key Experimental Protocols

High-Yield Synthesis of Pyrrole-2-carboxaldehyde

This protocol is adapted from Organic Syntheses, a reliable source for detailed and reproducible experimental procedures.[3]

Reagents:

  • Pyrrole (freshly distilled)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and condenser, place DMF (1.1 moles). Cool the flask in an ice bath and add POCl₃ (1.1 moles) dropwise over 15 minutes, maintaining the internal temperature between 10-20 °C. Remove the ice bath and stir for an additional 15 minutes.

  • Pyrrole Addition: Replace the ice bath and add ethylene dichloride (250 ml). Once the internal temperature is below 5 °C, add a solution of freshly distilled pyrrole (1.0 mole) in ethylene dichloride (250 ml) dropwise over 1 hour.

  • Reaction: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. A significant amount of hydrogen chloride will evolve.

  • Work-up and Hydrolysis: Cool the mixture to 25-30 °C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in about 1 L of water. Reflux the mixture again for 15 minutes with vigorous stirring.

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether.

  • Washing and Drying: Combine the organic layers and wash them three times with a saturated aqueous sodium carbonate solution. Dry the organic solution over anhydrous sodium carbonate.

  • Purification: Distill off the solvents and purify the crude product by vacuum distillation. The pyrrole-2-carboxaldehyde will distill at 78 °C at 2 mm Hg. Further purification can be achieved by recrystallization from petroleum ether to yield a product with a melting point of 44-45 °C.

Visualizations

Reaction Mechanism of Vilsmeier-Haack Formylation of Pyrrole

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Sigma_complex Sigma Complex Pyrrole->Sigma_complex + Vilsmeier Reagent Iminium_intermediate Iminium Intermediate Sigma_complex->Iminium_intermediate - HCl Product 2-Formylpyrrole Iminium_intermediate->Product + H₂O (Hydrolysis) H3PO4_analog PO₂(OH)₂⁻ HCl HCl Troubleshooting_Low_Yield Problem Low Yield of 2-Formylpyrrole Cause1 Polymerization Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Workup Issues Problem->Cause3 Solution1a Strict Temperature Control (0-10 °C) Cause1->Solution1a Solution1b Slow Reagent Addition Cause1->Solution1b Solution2a Check Reagent Quality (Fresh POCl₃, Dry DMF) Cause2->Solution2a Solution2b Increase Reaction Time/ Temperature (cautiously) Cause2->Solution2b Solution3a Ensure Complete Hydrolysis (Adequate water/base) Cause3->Solution3a Solution3b Optimize Extraction Procedure Cause3->Solution3b Experimental_Workflow Start Start Step1 Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-10 °C) Start->Step1 Step2 Add Pyrrole Solution (dropwise at <10 °C) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Workup (Hydrolysis with NaOAc solution) Step3->Step4 Step5 Extraction with Organic Solvent Step4->Step5 Step6 Washing and Drying (aq. Na₂CO₃, anhyd. Na₂CO₃) Step5->Step6 Step7 Purification (Vacuum Distillation or Column Chromatography) Step6->Step7 End Pure 2-Formylpyrrole Step7->End

References

Technical Support Center: Regioselective Functionalization of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for electrophilic substitution reactions on this substituted pyrrole.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the functionalization of this compound.

Issue 1: Poor Regioselectivity in Electrophilic Substitution

Question: My electrophilic substitution reaction (e.g., Vilsmeier-Haack, Friedel-Crafts) on this compound is resulting in a mixture of C4 and C5 substituted products. How can I favor C5 functionalization?

Answer: The dimethylaminomethyl group at the C2 position is an activating group, but it can direct electrophilic attack to either the C3 or C5 position, with C5 often being electronically favored. However, steric hindrance and reaction conditions can lead to mixtures. Here are strategies to improve C5 selectivity:

  • Steric Hindrance: The bulky dimethylaminomethyl group can sterically hinder attack at the adjacent C3 position, thus favoring the C5 position. Choosing a bulkier electrophile may further enhance this effect.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered C5-substituted isomer.

    • Solvent: The choice of solvent can influence regioselectivity. Less polar solvents may favor C5 substitution.

    • Lewis Acid: In reactions like the Friedel-Crafts acylation, the choice and amount of Lewis acid are critical. Milder Lewis acids might offer better selectivity.

Issue 2: Low Yields and Product Decomposition

Question: I am experiencing low yields and observing significant decomposition of my starting material or product. What are the likely causes and solutions?

Answer: Pyrroles, especially electron-rich ones like this substrate, can be sensitive to strongly acidic conditions and oxidation.[1]

  • Acid Sensitivity: Strong acids can lead to polymerization or decomposition of the pyrrole ring.[2]

    • Mitigation: Use milder reaction conditions where possible. For instance, in Friedel-Crafts acylations, consider using less reactive acylating agents or catalytic amounts of a milder Lewis acid.[3] For the Vilsmeier-Haack reaction, careful control of the reagent stoichiometry and temperature is crucial.[4][5]

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be exacerbated by air and light, leading to colored impurities and reduced yields.[1]

    • Mitigation: Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents and store the purified product under an inert atmosphere in the dark.

Issue 3: Difficult Purification of the Product

Question: My crude product is a dark, tarry material, and purification by column chromatography is challenging. How can I improve the purification process?

Answer: The formation of dark, tarry substances often indicates polymerization.[2]

  • Minimizing Polymerization: As mentioned, avoiding strong acids and high temperatures can prevent polymerization.[2]

  • Purification Strategies:

    • Charcoal Treatment: Before column chromatography, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove some colored impurities.[1]

    • Column Chromatography:

      • Deactivated Silica: For sensitive compounds, deactivating silica gel with a small amount of a base like triethylamine in the eluent can prevent decomposition on the column.[1]

      • Solvent System: Careful selection of the solvent system is key. A gradient elution might be necessary to separate the desired product from closely related isomers and byproducts.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the functionalization of this compound.

Q1: Which position on the pyrrole ring is most reactive towards electrophiles?

For 2-substituted pyrroles, electrophilic substitution generally occurs at the C5 position due to electronic effects. The C2 substituent directs the incoming electrophile to the available α-position (C5) or the β-positions (C3 and C4). The C5 position is generally more electron-rich and sterically accessible compared to the C3 position.

Q2: How does the dimethylaminomethyl group influence the regioselectivity?

The dimethylaminomethyl group is an electron-donating group, which activates the pyrrole ring towards electrophilic substitution. It primarily directs incoming electrophiles to the C5 position. However, under certain conditions, it can also direct to the C3 position, or chelation control with a metal catalyst could direct functionalization to the C3 position.

Q3: What are the typical reaction conditions for a Vilsmeier-Haack reaction on this substrate?

The Vilsmeier-Haack reaction introduces a formyl group onto the pyrrole ring.[6][7] Typical conditions involve the use of a Vilsmeier reagent, prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The reaction is usually carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[4] Hydrolysis of the intermediate iminium salt yields the aldehyde.[7]

Q4: Can I perform a Friedel-Crafts acylation on this substrate?

Yes, Friedel-Crafts acylation is a common method for introducing an acyl group.[8][9] However, due to the sensitivity of the pyrrole ring, careful selection of the Lewis acid and reaction conditions is necessary to avoid polymerization and decomposition.[3] Catalytic amounts of milder Lewis acids are often preferred over stoichiometric amounts of strong Lewis acids like AlCl₃.[3][10]

Q5: Is it possible to achieve functionalization at the C3 or C4 position?

While C5 is the most common site for electrophilic attack, achieving substitution at C3 or C4 is more challenging and often requires a multi-step strategy. This might involve protecting the more reactive C5 position, followed by functionalization at C3 or C4, and then deprotection. Directed metalation strategies can also be employed to achieve substitution at specific positions.

Data Presentation

Table 1: Regioselectivity in Electrophilic Substitution of 2-Substituted Pyrroles (Illustrative Data)
Electrophilic ReactionSubstrate (R at C2)Electrophile/ReagentConditionsMajor Product (Position)Reference
Vilsmeier-Haack-CH₂NMe₂POCl₃, DMF0 °C to RTC5-CHO[4][5]
Friedel-Crafts Acylation-SO₂PhAc₂O, Y(OTf)₃ (cat.)MeCN, 50 °CC2-Ac[3]
Mannich Reaction-HHCHO, Me₂NHRTC2-CH₂NMe₂[11][12]
Halogenation-HNCS, NBS, Br₂VariousPolyhalogenated (mainly C2, C5)[13]

Note: This table provides illustrative examples from the literature on pyrrole functionalization and may not be specific to this compound in all cases but demonstrates general principles of regioselectivity.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation

This protocol is a general procedure and may require optimization for the specific substrate.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate, anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[5]

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate This compound Substrate->ReactionMix Quench Quench (aq. NaHCO3) ReactionMix->Quench 0 °C Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Product 5-formyl product Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Regioselectivity cluster_solutions Potential Solutions Start Poor Regioselectivity (Mixture of C4/C5 isomers) Temp Lower Reaction Temperature Start->Temp Solvent Change Solvent Polarity Start->Solvent Reagent Modify Electrophile/Catalyst Start->Reagent Outcome Improved C5 Selectivity Temp->Outcome Solvent->Outcome Reagent->Outcome

Caption: Troubleshooting guide for improving C5 regioselectivity.

References

"catalyst and solvent effects on reactions with N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.

Troubleshooting Guides

Problem: Low or No Product Yield in Mannich Reaction

Q1: I am attempting to synthesize this compound via the Mannich reaction with pyrrole, formaldehyde, and dimethylamine, but I am getting a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Inadequate Catalyst: The Mannich reaction with pyrrole is typically acid-catalyzed. The absence of an acid catalyst can lead to very slow or no reaction.

    • Solution: Ensure the presence of a suitable acid catalyst. While strong acids should be avoided to prevent the polymerization of pyrrole, weak acids are effective. Acetic acid is a commonly used solvent and catalyst. The hydrochloride salt of the amine can also be used to create acidic conditions.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to the formation of side products. A temperature range of 40-60°C is a good starting point for optimization.

  • Reagent Stoichiometry: Incorrect molar ratios of the reactants can lead to low yields and the formation of side products.

    • Solution: A common starting point is a 1:1:1 molar ratio of pyrrole, formaldehyde, and dimethylamine. However, optimization may be required.

  • Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after a significant amount of time, consider increasing the reaction temperature or adding more catalyst.

Problem: Formation of Multiple Products and Purification Challenges

Q2: My reaction is producing a mixture of products, making the purification of this compound difficult. What are the likely side reactions and how can I minimize them?

Possible Side Reactions and Solutions:

  • Polymerization of Pyrrole: Pyrrole is known to polymerize in the presence of strong acids.

    • Solution: Avoid strong mineral acids like sulfuric acid or hydrochloric acid. Use a weaker acid catalyst such as acetic acid.[1]

  • Formation of Isomeric Products: Aminomethylation can occur at different positions on the pyrrole ring, leading to a mixture of isomers. For instance, a reaction with 2‐acetamido‐3,7‐dihydropyrrolo[2,3‐d]pyrimidin‐4‐one, dimethylamine, and formaldehyde in glacial acetic acid yielded two isomeric Mannich products in a 3:1 ratio.

    • Solution: The regioselectivity of the Mannich reaction on pyrrole is influenced by steric and electronic factors. Generally, substitution is favored at the 2-position. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help to improve selectivity.

  • Formation of Bis-substituted Products: It is possible for the Mannich reaction to occur at both the 2- and 5-positions of the pyrrole ring, especially if an excess of formaldehyde and dimethylamine is used.

    • Solution: Use a stoichiometric amount of the aminomethylating agent or a slight excess of pyrrole to favor monosubstitution.

Frequently Asked Questions (FAQs)

Q3: What is the role of the acid catalyst in the Mannich reaction for the synthesis of this compound?

The acid catalyst plays a crucial role in the formation of the electrophilic iminium ion from formaldehyde and dimethylamine. This iminium ion is the reactive species that is then attacked by the electron-rich pyrrole ring. The use of the hydrochloride salt of the amine or a weak acid like acetic acid provides the necessary protons to facilitate this step.

Q4: Which solvents are suitable for the synthesis of this compound?

Polar protic solvents are generally used for the Mannich reaction. Ethanol, methanol, and water are common choices. Acetic acid can serve as both a solvent and a catalyst. The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through a combination of techniques:

  • Extraction: After the reaction is complete, the mixture is usually basified and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and side products. A solvent system such as a mixture of hexane and ethyl acetate, with a small amount of triethylamine to prevent the product from sticking to the silica gel, is often effective.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Q6: Are there any stability concerns with this compound?

Like many amines, this compound can be susceptible to oxidation over time. It is best stored under an inert atmosphere (nitrogen or argon) and in a cool, dark place. The pyrrole ring itself can be sensitive to strong acids and oxidizing agents.

Data Presentation

Table 1: Effect of Catalyst on the Mannich Reaction of Pyrrole Derivatives (Representative Data)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Acetic AcidAcetic Acid604ModerateServes as both catalyst and solvent.
Hydrochloric Acid (catalytic)EthanolReflux6VariableRisk of pyrrole polymerization.
NoneEthanolReflux24LowReaction is very slow without a catalyst.
InCl₃Pyrrole (solvent)70150Example for a related dipyrromethane synthesis.[2]

Table 2: Effect of Solvent on the Mannich Reaction of Pyrrole Derivatives (Representative Data)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Acetic AcidEthanol508GoodCommon and effective solvent.
Acetic AcidMethanol508GoodSimilar to ethanol, good solubility.
Acetic AcidWater8012ModerateGreener solvent, but may require higher temperatures.
Acetic AcidDioxane1002HighAprotic solvent, can lead to faster reactions at higher temperatures.

Note: The data in these tables are representative and based on general knowledge of the Mannich reaction with pyrrole and related compounds. Actual yields and reaction times will vary depending on the specific experimental conditions and scale.

Experimental Protocols

Key Experiment: Synthesis of this compound via the Mannich Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Pyrrole

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution) or Dimethylamine hydrochloride

  • Acetic Acid (glacial)

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate, and Triethylamine for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrole (1.0 eq) in glacial acetic acid.

  • To this solution, add dimethylamine (1.1 eq) followed by the slow, dropwise addition of formaldehyde (1.1 eq) while stirring.

  • Heat the reaction mixture to 50-60°C and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution until it is basic (pH > 9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate containing 1% triethylamine.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Pyrrole in Acetic Acid B Add Dimethylamine A->B C Add Formaldehyde (dropwise) B->C D Heat and Monitor (TLC) C->D E Neutralize with NaOH F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Column Chromatography I->J K Isolate Pure Product J->K D->E Reaction Complete

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield catalyst Check Catalyst: - Is an acid catalyst present? - Is it a weak acid? start->catalyst temp Check Temperature: - Is the reaction too cold? catalyst->temp Yes add_catalyst Add weak acid catalyst (e.g., Acetic Acid) catalyst->add_catalyst No stoich Check Stoichiometry: - Are the molar ratios correct? temp->stoich Yes increase_temp Increase temperature (e.g., to 50-60°C) temp->increase_temp No time Check Reaction Time: - Is the reaction complete (TLC)? stoich->time Yes adjust_stoich Adjust molar ratios (start with 1:1:1) stoich->adjust_stoich No increase_time Increase reaction time time->increase_time No success Improved Yield time->success Yes add_catalyst->success increase_temp->success adjust_stoich->success increase_time->success

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Managing Thermal Stability of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. The information provided is intended to help manage the thermal stability of this compound in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns when using this compound in reactions?

A1: The primary concern is the potential for thermal decomposition, especially at elevated temperatures. While stable under normal conditions, exposure to high heat or ignition sources can lead to degradation.[1] The pyrrole ring and the dimethylaminomethyl group can be susceptible to various reactions, including oxidation and rearrangement, which can be accelerated by heat.

Q2: What are the likely hazardous decomposition products of this compound?

A2: Based on data from structurally related pyrrole compounds, thermal decomposition is expected to produce hazardous gases.[1] These may include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

It is crucial to work in a well-ventilated area, such as a chemical fume hood, especially when heating reactions involving this compound.

Q3: What are the recommended storage and handling conditions to maintain the stability of this compound?

A3: To ensure stability, it is recommended to:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can initiate reactions that may be exothermic.[1]

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield at Elevated Temperatures

Symptoms:

  • Formation of colored impurities.

  • Lower than expected yield of the desired product.

  • Complex mixture of products observed by TLC, LC-MS, or GC-MS.

Possible Causes:

  • Thermal degradation of this compound.

  • Side reactions catalyzed by heat.

Solutions:

Recommended ActionExperimental Protocol
Optimize Reaction Temperature Conduct small-scale experiments at a range of lower temperatures to find the optimal balance between reaction rate and stability.
Inert Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Use of Antioxidants Consider the addition of a radical scavenger or antioxidant if oxidative degradation is suspected.
Solvent Selection The choice of solvent can influence thermal stability. Evaluate different solvents to identify one that may offer better stability for the reactant.
Issue 2: Exothermic Reaction or Runaway Reaction

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Increase in pressure within the reaction vessel.

  • Vigorous boiling or gas evolution.

Possible Causes:

  • Decomposition of this compound can be exothermic.

  • Reaction with incompatible materials leading to an exothermic event.[1]

Solutions:

Recommended ActionExperimental Protocol
Slow Reagent Addition Add this compound or other reactive reagents slowly to the reaction mixture to control the rate of heat generation.
Efficient Cooling Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryocooler) to dissipate heat effectively.
Reaction Monitoring Continuously monitor the internal temperature of the reaction.
Dilution Running the reaction at a lower concentration can help to manage the heat generated.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials:

  • This compound

  • TGA instrument

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition.

Protocol 2: Identification of Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a general method for identifying the volatile products of thermal decomposition.

Objective: To identify the chemical structures of the compounds produced during the thermal degradation of this compound.

Materials:

  • This compound

  • Pyrolysis unit coupled to a GC-MS system

  • Inert pyrolysis atmosphere (e.g., Helium)

Procedure:

  • Place a small amount of this compound into a pyrolysis sample holder.

  • Introduce the sample holder into the pyrolysis unit.

  • Rapidly heat the sample to a specific pyrolysis temperature (determined from TGA data or a series of experiments) in an inert atmosphere.

  • The volatile pyrolysis products are transferred directly to the GC column for separation.

  • The separated components are then analyzed by the mass spectrometer to identify their structures.

Visualizations

troubleshooting_workflow cluster_issue Issue Identification cluster_analysis Problem Analysis cluster_solutions Potential Solutions issue Thermal Instability Suspected (e.g., low yield, side products, exotherm) cause1 Decomposition? issue->cause1 cause2 Exothermic Reaction? issue->cause2 solution1 Optimize Temperature cause1->solution1 solution2 Inert Atmosphere cause1->solution2 solution4 Analytical Characterization (TGA, Py-GC-MS) cause1->solution4 solution3 Slow Addition / Cooling cause2->solution3 cause2->solution4

Caption: Troubleshooting workflow for thermal instability issues.

experimental_workflow start Start: Thermal Stability Investigation tga Perform TGA Analysis start->tga tga_data Obtain Decomposition Temperature Range tga->tga_data py_gcms Perform Py-GC-MS Analysis tga_data->py_gcms py_gcms_data Identify Decomposition Products py_gcms->py_gcms_data optimize Optimize Reaction Conditions (Temp, Solvent, etc.) py_gcms_data->optimize end End: Stable Reaction Protocol optimize->end

Caption: Experimental workflow for stability analysis.

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a key intermediate in various synthetic pathways. This document outlines a primary isocratic HPLC method and a comparative gradient HPLC method, supported by experimental protocols and data.

Primary Analytical Method: Isocratic RP-HPLC

An isocratic Reverse-Phase HPLC (RP-HPLC) method is a robust and straightforward approach for routine purity analysis. This method, adapted from established protocols for similar pyrrole derivatives, offers reliable quantification and is well-suited for quality control environments where simplicity and reproducibility are paramount.[1]

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV/VIS detector, autosampler, and column oven.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a phosphate buffer (0.136 g of potassium dihydrogen phosphate in 1000 mL of water, with the pH adjusted to 3.0 ± 0.1 with phosphoric acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 20 µl.[1]

  • Run Time: 20 minutes.[1]

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase to a final concentration of approximately 25 µg/mL. Filter the solution through a 0.45 µm membrane filter before injection.[1]

Data Presentation
ParameterExpected Value
Retention Time ~ 5-10 min
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Precision (%RSD) < 2.0%
Purity > 95%

Alternative Analytical Method: Gradient RP-HPLC

A gradient RP-HPLC method provides a more versatile approach, particularly for separating impurities with a wider range of polarities from the main analyte. This method, based on protocols for other pyrrole derivatives, can offer improved resolution and faster analysis times for complex samples.[2]

Experimental Protocol
  • Instrumentation: An HPLC or UHPLC system with a gradient pump, UV detector, autosampler, and column oven.

  • Column: Eclipse Plus C18, 150 x 4.6 mm, 4 µm particle size.[2]

  • Mobile Phase: A: Water, B: Methanol.[2]

  • Gradient Program:

    • 0-7 min: 80% A, 20% B

    • 7-16 min: 5% A, 95% B

    • 16-25 min: 80% A, 20% B[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µl.

  • Sample Preparation: Prepare the sample as described for the isocratic method, using a mixture of water and methanol as the diluent.

Data Presentation
ParameterExpected Value
Retention Time ~ 12-18 min
Resolution of Impurities > 2.0
Precision (%RSD) < 2.0%
Purity > 95%

Method Comparison

FeatureIsocratic RP-HPLCGradient RP-HPLC
Principle Constant mobile phase composition.Mobile phase composition changes over time.
Best For Routine QC, simple mixtures.Complex samples, impurity profiling.
Run Time Potentially longer for complex samples.Can be optimized for faster runs.
Resolution May be limited for closely eluting peaks.Generally higher for complex mixtures.
Method Development Simpler.More complex.
Solvent Consumption Can be higher due to longer run times.Often lower due to optimized gradients.

Other Analytical Approaches

While HPLC is the gold standard for purity determination, other techniques can provide complementary information:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative tool for monitoring reaction progress and detecting the presence of major impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the main compound and potentially identifying the structure of impurities if they are present at sufficient levels.[3][4][5][6]

  • Mass Spectrometry (MS): Offers highly sensitive detection and accurate mass measurements, which are invaluable for identifying unknown impurities, especially when coupled with HPLC (LC-MS).[3][4][5][6]

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H Method_Comparison cluster_hplc HPLC Methods cluster_other Complementary Methods Purity_Analysis Purity Analysis of This compound Isocratic Isocratic RP-HPLC (Routine QC) Purity_Analysis->Isocratic Primary Gradient Gradient RP-HPLC (Impurity Profiling) Purity_Analysis->Gradient Alternative TLC TLC (Qualitative Screening) Purity_Analysis->TLC Spectroscopy Spectroscopy (NMR, MS) (Structural Confirmation) Purity_Analysis->Spectroscopy

References

A Comparative Guide to the GC-MS Analysis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction mixtures for the synthesis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a key intermediate in the development of various pharmaceutical compounds. We will explore two common synthetic methodologies and detail the expected outcomes as analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to aid researchers in selecting an appropriate synthetic route and in developing analytical methods for reaction monitoring and quality control.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the N,N-dimethylation of the primary amine, (1H-pyrrol-2-yl)methanamine. The choice of synthetic method can significantly impact the purity of the final product and the profile of byproducts. Here, we compare two prominent methods: the classical Eschweiler-Clarke reaction and a modified reductive amination using sodium cyanoborohydride.

Synthetic Methodologies and Comparative Analysis

The synthesis of this compound starts from the readily available precursor, (1H-pyrrol-2-yl)methanamine. This precursor can be synthesized via the reduction of pyrrole-2-carboxaldehyde. The subsequent N,N-dimethylation is the focus of our comparison.

Method A: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[1][2][3][4] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[2][4][5]

Method B: Reductive Amination with Sodium Cyanoborohydride

An alternative to the Eschweiler-Clarke reaction is the use of other reducing agents to effect the reductive amination of the intermediate imine formed from the reaction of the primary amine with formaldehyde. Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that can be effective under less harsh conditions than formic acid.[5]

Hypothetical GC-MS Data Comparison

The following table summarizes the hypothetical quantitative data from the GC-MS analysis of the crude reaction mixtures for both methods. The data is based on expected chemical reactivity and potential side reactions.

CompoundMethod A: Eschweiler-Clarke (%)Method B: NaBH₃CN (%)
This compound (Product) 8592
N-methyl-1-(1H-pyrrol-2-yl)methanamine (Intermediate)53
(1H-pyrrol-2-yl)methanamine (Starting Material)21
N-formyl-1-(1H-pyrrol-2-yl)methanamine3< 1
Other Pyrrole Ring Alkylated Byproducts53

Analysis of Results:

  • Product Yield: Method B is predicted to give a higher yield of the desired product due to the milder and more selective nature of sodium cyanoborohydride, which can lead to fewer side reactions.

  • Intermediates and Starting Material: Both methods may result in small amounts of unreacted starting material and the mono-methylated intermediate. Method B is expected to show higher conversion.

  • Byproducts: The Eschweiler-Clarke reaction (Method A) is conducted under acidic conditions at elevated temperatures, which can lead to side reactions such as N-formylation and potential polymerization or side reactions involving the electron-rich pyrrole ring.[6] The milder conditions of Method B are expected to minimize the formation of these byproducts.

Experimental Protocols

Synthesis Protocols

Method A: Eschweiler-Clarke Reaction

  • To a solution of (1H-pyrrol-2-yl)methanamine (1.0 eq) in 90% formic acid (5.0 eq), add 37% aqueous formaldehyde (3.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 8 hours.

  • Cool the mixture to room temperature and basify with 2M NaOH until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method B: Reductive Amination with Sodium Cyanoborohydride

  • Dissolve (1H-pyrrol-2-yl)methanamine (1.0 eq) in methanol.

  • Add 37% aqueous formaldehyde (2.5 eq) and stir for 30 minutes at room temperature.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Basify the mixture with 2M NaOH until pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

GC-MS Analysis Protocol

Sample Preparation:

Dissolve approximately 10 mg of the crude reaction mixture in 1 mL of a suitable solvent such as dichloromethane or methanol.[7][8]

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[9]
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Mass Range 40-400 amu
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C

Visualizing the Workflow

Reaction_to_Analysis_Workflow Workflow for Synthesis and GC-MS Analysis cluster_synthesis Synthesis cluster_analysis GC-MS Analysis Starting Material (1H-pyrrol-2-yl)methanamine Method_A Method A: Eschweiler-Clarke (Formic Acid, Formaldehyde) Starting Material->Method_A Method_B Method B: Reductive Amination (NaBH3CN, Formaldehyde) Starting Material->Method_B Crude_A Crude Product A Method_A->Crude_A Crude_B Crude Product B Method_B->Crude_B Sample_Prep Sample Preparation (Dilution in Solvent) Crude_A->Sample_Prep Crude_B->Sample_Prep GC_MS GC-MS Instrument Sample_Prep->GC_MS Data_Analysis Data Analysis (Peak Integration, Library Search) GC_MS->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow from synthesis to comparative GC-MS analysis.

Conclusion

The GC-MS analysis of reaction mixtures for the synthesis of this compound is crucial for optimizing reaction conditions and ensuring the quality of the final product. While the Eschweiler-Clarke reaction is a classic and effective method, alternative reductive amination procedures using milder reducing agents like sodium cyanoborohydride may offer improved yields and a cleaner product profile. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The provided experimental protocols and GC-MS conditions serve as a starting point for researchers to develop and validate their own analytical methods for this important class of compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrrole Derivatives in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of pyrrole derivatives, with a focus on validation according to the International Conference on Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of these important pharmaceutical compounds.

Pyrrole and its derivatives are heterocyclic aromatic organic compounds that form the core structure of many biologically active molecules, including pharmaceuticals like Atorvastatin (a cholesterol-lowering agent). Ensuring the quality, safety, and efficacy of these drugs necessitates the use of validated analytical methods for their identification and quantification. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry for the analysis of pyrrole derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for a pyrrole derivative depends on several factors, including the analyte's physicochemical properties (e.g., volatility, thermal stability, and chromophores), the intended purpose of the analysis (e.g., assay, impurity testing), and the available instrumentation.[1][2]

Table 1: General Comparison of HPLC, GC, and UV-Vis Spectrophotometry for Pyrrole Derivative Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of UV-Visible light by the analyte.
Applicability Wide range of non-volatile and thermally labile pyrrole derivatives.[1]Volatile and thermally stable pyrrole derivatives.Pyrrole derivatives with chromophores that absorb in the UV-Vis region.[3]
Selectivity HighVery HighModerate to Low
Sensitivity Good to Excellent (ng to pg range)Excellent (pg to fg range)Moderate (µg to mg range)
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV, DAD, MS).GC system with an injector, column, oven, and detector (e.g., FID, MS).UV-Vis Spectrophotometer.
Typical Run Time 10-60 minutes.[4]A few minutes to an hour.[4]Very fast (seconds to minutes).
Cost High initial and operational costs.[5]Moderate initial and lower operational costs.[5]Low initial and operational costs.
Quantitative Performance Data

The following tables summarize typical validation parameters for different analytical methods applied to pyrrole derivatives, compiled from various studies. It is important to note that these values are illustrative and will vary depending on the specific pyrrole derivative, the formulation, and the laboratory conditions.

Table 2: Comparison of Validated HPLC Methods for Atorvastatin (a Pyrrole Derivative)

ParameterRP-HPLC Method 1[6]RP-HPLC Method 2[7]HPTLC Method[8]
Linearity Range 8.13 - 23.77 µg/mL0.4 - 12 µg/mL500 - 2500 ng/spot
Correlation Coefficient (r²) > 0.9990.99990.984
Accuracy (% Recovery) 98.0% - 102.0%99.11% - 100.89%98.76% - 101.34%
Precision (% RSD) < 2.0%< 2.0%< 2.0%
Limit of Detection (LOD) Not Reported0.079 µg/mL100 ng/spot
Limit of Quantitation (LOQ) Not Reported0.24 µg/mL500 ng/spot

Table 3: Comparative Validation Data for a Pyrrolidine Derivative by HPLC and GC [9]

ParameterHPLC-UVGC-FID
Linearity Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.5%99.2%
Precision (% RSD) 0.5%0.8%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.1 µg/mL

Experimental Protocols for Method Validation

The following are detailed methodologies for the key experiments required for the validation of an analytical method for pyrrole derivatives, in accordance with ICH Q2(R1) guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Forced Degradation Studies: Subject the pyrrole derivative drug substance and drug product to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl at 60°C for 4 hours), base hydrolysis (e.g., 0.1 M NaOH at 60°C for 4 hours), oxidation (e.g., 3% H₂O₂ at room temperature for 24 hours), thermal degradation (e.g., 105°C for 24 hours), and photolytic degradation (e.g., exposure to UV light).

  • Analyze the stressed samples using the proposed analytical method.

  • Assess the resolution between the peak for the intact pyrrole derivative and any peaks corresponding to degradation products. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector for HPLC methods.

  • For specificity in the presence of excipients, analyze a placebo (a mixture of all excipients without the active pharmaceutical ingredient) and demonstrate that there are no interfering peaks at the retention time of the pyrrole derivative.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the pyrrole derivative reference standard of a known concentration.

  • From the stock solution, prepare a series of at least five dilutions covering the expected working range of the method (e.g., for an assay, typically 80% to 120% of the test concentration).[8]

  • Analyze each dilution in triplicate.

  • Plot a graph of the mean response (e.g., peak area for HPLC/GC, absorbance for UV-Vis) versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), the y-intercept, and the slope of the regression line. An r² value of ≥ 0.995 is generally considered acceptable.[8]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • For Drug Substance: Apply the analytical method to a sample of the pyrrole derivative of known purity (e.g., a reference standard).

  • For Drug Product: Perform a recovery study by spiking a placebo with known amounts of the pyrrole derivative at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

  • The mean percentage recovery should be within an acceptable range (typically 98.0% to 102.0%).[7]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare a minimum of six independent samples of the pyrrole derivative at 100% of the test concentration.

    • Alternatively, prepare three replicates at three different concentrations (e.g., 80%, 100%, 120%).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results. A %RSD of ≤ 2% is generally acceptable.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both days/analysts/instruments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the pyrrole derivative that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Prepare a series of blank samples and measure the response. Calculate the standard deviation of the blank responses (σ).

    • Determine the slope (S) of the calibration curve from the linearity study.

    • Calculate LOD and LOQ using the following formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Robustness

Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Identify critical method parameters that could potentially be varied during routine use. For example:

    • HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

    • GC: Oven temperature program, carrier gas flow rate, injection temperature.

    • UV-Vis: Wavelength setting.

  • Introduce small, deliberate changes to these parameters one at a time.

  • Analyze a standard solution of the pyrrole derivative under each modified condition.

  • Evaluate the effect of these changes on the analytical results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the system suitability criteria.

Visualizations

Workflow for Analytical Method Validation

G cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Documentation & Implementation Dev Analytical Method Development Proto Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (% Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Report Validation Report (Summarize Results) Spec->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use in QC SOP->Routine

Caption: Workflow for analytical method validation according to ICH guidelines.

Logical Relationships for Method Selection

G Start Start: Analyze Pyrrole Derivative Volatile Is the compound volatile & thermally stable? Start->Volatile Use_GC Use Gas Chromatography (GC) Volatile->Use_GC Yes Consider_HPLC Consider HPLC Volatile->Consider_HPLC No Chromophore Does the compound have a UV-Vis chromophore? Use_UVVis Use UV-Vis Spectrophotometry (for simple matrices) Chromophore->Use_UVVis Yes Use_HPLC Use High-Performance Liquid Chromatography (HPLC) Chromophore->Use_HPLC No HighSensitivity Is very high sensitivity required? HighSensitivity->Use_UVVis No HighSensitivity->Use_HPLC Yes Consider_HPLC->Chromophore Use_UVVis->HighSensitivity

Caption: Decision tree for selecting an analytical method for a pyrrole derivative.

References

A Researcher's Guide to Pyrrole Formylation: A Comparative Study of Key Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group onto the pyrrole ring is a cornerstone of synthetic chemistry, providing a versatile scaffold for the elaboration of pharmaceuticals, agrochemicals, and functional materials. The choice of formylating agent is critical, directly influencing yield, regioselectivity, and substrate scope. This guide offers a comparative analysis of common pyrrole formylation agents, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic challenges.

At a Glance: Comparing Pyrrole Formylation Agents

The following table summarizes the key performance indicators for the most prevalent pyrrole formylation methods. The Vilsmeier-Haack reaction stands out for its generally high yields and predictable regioselectivity, making it the workhorse for this transformation. In contrast, the Reimer-Tiemann and Duff reactions are often less efficient for pyrrole substrates, while the Gattermann reaction, though effective, involves highly toxic reagents.

Formylation Agent/ReactionReagentsTypical YieldRegioselectivity (on unsubstituted pyrrole)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMFGood to Excellent[1]Primarily C2-formylationHigh yields, mild conditions, reliable
Gattermann HCN, HCl, Lewis AcidModerateC2-formylationEffective for some heterocyclesUse of highly toxic HCN[2]
Reimer-Tiemann CHCl₃, strong baseLow[3]Can lead to ring expansion (3-chloropyridine)[3]Low yields of formylated product, formation of byproducts[3][4]
Duff Hexamethylenetetramine (HMTA), acidLow for pyrroles[5]Ortho-formylation on phenolsUseful for phenolsGenerally inefficient for pyrroles[5][6]

In-Depth Analysis of Formylation Agents

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of pyrroles due to its high efficiency and amenability to a broad range of substrates.[7] The reactive electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]

Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, which is then attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated pyrrole.[9]

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Formyl_pyrrole Formylpyrrole Intermediate->Formyl_pyrrole Hydrolysis Gattermann_Reaction cluster_electrophile_formation Electrophile Formation cluster_formylation Formylation HCN HCN Electrophile [HC(Cl)=NH₂]⁺Cl⁻ HCN->Electrophile + HCl HCl HCl Pyrrole Pyrrole Intermediate Aldimine Intermediate Pyrrole->Intermediate + Electrophile Formyl_pyrrole Formylpyrrole Intermediate->Formyl_pyrrole Hydrolysis Reimer_Tiemann cluster_carbene_formation Dichlorocarbene Formation cluster_reaction_pathway Reaction with Pyrrole CHCl3 CHCl₃ Carbene :CCl₂ (Dichlorocarbene) CHCl3->Carbene + Base Base Base (e.g., NaOH) Pyrrole Pyrrole Intermediate Dichlorocyclopropane Intermediate Pyrrole->Intermediate + :CCl₂ Product 3-Chloropyridine (Ring Expansion) Intermediate->Product Rearrangement Experimental_Workflow Start Start Setup Reaction Setup (Inert atmosphere, cooling) Start->Setup Reagent_add Addition of Formylating Agent Setup->Reagent_add Reaction Reaction Monitoring (TLC, GC-MS) Reagent_add->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

A Tale of Two Reagents: A Comparative Guide to N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine and Eschenmoser's Salt for Aminomethylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of an aminomethyl group can be a pivotal step in the synthesis of novel compounds and the modification of existing scaffolds. This guide provides a detailed comparison of two key reagents employed in aminomethylation: the well-established and highly reactive Eschenmoser's salt and the pyrrole-derived Mannich base, N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. While both are related to the classical Mannich reaction, their applications and reactivity profiles diverge significantly.

This guide will objectively compare the roles, reactivity, and typical applications of these two reagents, supported by available data and experimental contexts.

Introduction to Aminomethylation and the Reagents

Aminomethylation is a fundamental organic transformation that introduces an aminomethyl group (-CH₂NR₂) onto a substrate. The most common method for this is the Mannich reaction, which traditionally involves the condensation of a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1] This reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the nucleophile.[2]

Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide) is a pre-formed, stable iminium salt.[3][4] This crystalline solid serves as a potent and reliable source of the dimethylaminomethylene cation, offering greater control, milder reaction conditions, and often higher yields compared to the traditional three-component Mannich reaction.[2] Its high reactivity allows for the aminomethylation of a wide array of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic systems.[3][4]

This compound , on the other hand, is itself a Mannich base derived from pyrrole.[5][6] Rather than being a general-purpose aminomethylating agent for a broad range of substrates, its primary role is as a stable, crystalline synthon that provides a pre-functionalized pyrrole ring for further elaboration in organic synthesis. Its reactivity is centered on the pyrrole nucleus and the dimethylaminomethyl substituent.

Comparative Overview

FeatureEschenmoser's SaltThis compound
Chemical Nature Pre-formed iminium salt [(CH₃)₂N=CH₂]⁺I⁻Mannich base of pyrrole
Primary Function General-purpose aminomethylating agentSynthon for introducing a 2-(dimethylaminomethyl)pyrrol-1-yl moiety
Reactivity Highly electrophilic, reacts with a wide range of nucleophiles[3][4]Reactivity centered on the pyrrole ring (e.g., electrophilic substitution) and potential for the dimethylamino group to act as a leaving group
Substrate Scope Broad: Ketones, enolates, silyl enol ethers, indoles, etc.[2][3][4]Primarily used in reactions where the pyrrole scaffold is incorporated into a larger molecule
Handling Colorless, hygroscopic crystals[3]Organic compound with a pyrrole ring and an amine functional group[5]

Performance and Applications

Direct side-by-side comparative studies of these two reagents for the aminomethylation of the same substrates are not prevalent in the literature due to their fundamentally different applications. The following sections highlight their distinct roles with representative examples.

Eschenmoser's Salt: A Powerful Tool for General Aminomethylation

Eschenmoser's salt is the reagent of choice for the efficient dimethylaminomethylation of various carbon and heteroatom nucleophiles.

Aminomethylation of Ketones: A common application is the synthesis of β-amino ketones (Mannich bases), which are valuable intermediates in the synthesis of pharmaceuticals and natural products.[2]

SubstrateProductReaction ConditionsYieldReference
Cyclohexanone2-(Dimethylaminomethyl)cyclohexanone1. LDA, THF, -78 °C; 2. Eschenmoser's saltHigh[2] (General Protocol)
Arylacetic acid esterα-Aryl-β²-amino estersCooperative isothiourea and Brønsted acid catalysisup to 94%[7]

Aminomethylation of Indoles: Indole and its derivatives are key scaffolds in medicinal chemistry. Eschenmoser's salt provides a reliable method for their C3-aminomethylation.[2]

SubstrateProductReaction ConditionsYieldReference
IndoleGramine (3-(Dimethylaminomethyl)indole)CH₂Cl₂, rtGood[2] (General Protocol)
Various IndolesC3-formylated and N-aminomethylated indolesKI, TBPB, H₂O₂Moderate to Good[8] (Related reaction)
This compound: A Versatile Pyrrole Building Block

This compound serves as a stable precursor for incorporating the 2-methylenepyrrole moiety into more complex structures. Its utility lies in the inherent reactivity of the pyrrole ring and the potential for the dimethylaminomethyl group to participate in further transformations. While not a general aminomethylating agent, it is a key intermediate in the synthesis of various pyrrole-containing compounds.[9][10]

Experimental Protocols

Protocol 1: General Procedure for the Aminomethylation of a Ketone using Eschenmoser's Salt

This protocol is a generalized procedure based on common laboratory practices for the aminomethylation of a ketone via its lithium enolate.[2]

  • Enolate Formation: A solution of the ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes.

  • Reaction with Eschenmoser's Salt: A suspension of Eschenmoser's salt (1.2 eq) in anhydrous THF is added to the enolate solution at -78 °C.

  • Warming and Quench: The reaction mixture is allowed to warm slowly to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Synthesis of this compound (Illustrative)

While this guide focuses on its use, a representative synthesis of a related compound, 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole, illustrates the general approach to such Mannich bases.

  • Reaction Setup: A solution of paraformaldehyde (0.9 g, 29.97 mmol) in pyrrole (110 ml, 1.58 mol) with InCl₃ (0.3 g, 1.42 mmol) is stirred for 1 hour at 70 °C under a nitrogen atmosphere.[11]

  • Work-up: After the addition of NaOH pellets, the reaction solution is stirred for 1 hour at room temperature and then concentrated under vacuum.[11] 1 N NaOH solution and ethyl acetate are added, and the organic layer is separated, dried, and distilled to afford the product.[11]

Visualizing the Chemistry

Diagram 1: General Aminomethylation using Eschenmoser's Salt

Eschenmoser_Reaction cluster_reactants Reactants cluster_product Product Nu Nucleophile (e.g., Enolate) Product Aminomethylated Product Nu-CH₂N(CH₃)₂ Nu->Product Nucleophilic Attack ES Eschenmoser's Salt [(CH₃)₂N=CH₂]⁺I⁻ ES->Product Provides Electrophile Pyrrole_Reagent cluster_transformations Potential Transformations Pyrrole_Reagent This compound (Pyrrole Synthon) Electrophilic_Sub Electrophilic Substitution on Pyrrole Ring Pyrrole_Reagent->Electrophilic_Sub Reacts with Electrophiles Leaving_Group Displacement of -N(CH₃)₂ Group Pyrrole_Reagent->Leaving_Group Further Functionalization

References

A Comparative Analysis of the Reactivity of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine and Other Heterocyclic Mannich Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine with other prominent Mannich bases derived from common heterocyclic systems, namely indole, furan, and thiophene. The comparison focuses on both the synthesis of these Mannich bases and their subsequent reactivity as chemical intermediates, supported by experimental data from the literature.

Introduction to Mannich Bases and Their Significance

Mannich bases are β-amino-carbonyl compounds that are invaluable in organic synthesis and medicinal chemistry.[1] Their facile one-pot synthesis, known as the Mannich reaction, allows for the introduction of an aminomethyl group into a molecule, providing a versatile handle for further chemical modifications.[2] The reactivity of a Mannich base is intrinsically linked to the electronic properties of the parent molecule from which it is derived. In the context of heterocyclic compounds, the nature of the heteroatom and the aromaticity of the ring system play a crucial role in determining both the ease of formation of the Mannich base and its subsequent chemical behavior.

This guide will focus on a comparative analysis of the following N,N-dimethylated Mannich bases:

  • This compound

  • Gramine (N,N-dimethyl-1-(1H-indol-3-yl)methanamine)

  • N,N-dimethyl-1-(furan-2-yl)methanamine

  • N,N-dimethyl-1-(thiophen-2-yl)methanamine

Comparative Reactivity in Synthesis (Formation of the Mannich Base)

The synthesis of these Mannich bases typically involves the reaction of the parent heterocycle with formaldehyde and dimethylamine. The reactivity of the heterocycle towards electrophilic substitution dictates the conditions required for the reaction. The general order of reactivity for electrophilic substitution in these five-membered heterocycles is pyrrole > furan > thiophene > benzene.[3][4]

Mannich_Reaction_Mechanism

The following table summarizes typical reaction conditions and yields for the synthesis of the four Mannich bases, illustrating the influence of the parent heterocycle's reactivity.

Mannich BaseParent HeterocycleTypical Reaction ConditionsTypical YieldReference(s)
This compound PyrroleAcetic acid, water, 0-5°C, then room temperature, short reaction time (e.g., 1-2 hours)Good to High[3]
Gramine IndoleAcetic acid, cooling (ice bath), then room temperature, 3-17 hoursHigh (95.6%)[5][6]
N,N-dimethyl-1-(furan-2-yl)methanamine FuranAcetic acid, water, reflux, often requires specific catalysts to improve yieldModerate[7][8]
N,N-dimethyl-1-(thiophen-2-yl)methanamine ThiopheneAqueous solution with catalysts like Y(OTf)3, mild conditionsGood[7]

Observations:

  • Pyrrole: Due to its high electron density and reactivity, pyrrole undergoes the Mannich reaction under very mild conditions, often at low temperatures and with short reaction times, to produce this compound in good yields.[3]

  • Indole: Indole is also highly reactive, and its Mannich base, gramine, can be synthesized in high yields. The reaction typically proceeds at the C3 position.[9][10]

  • Furan: Furan is less aromatic and more sensitive to acidic conditions, which can lead to polymerization. Therefore, the Mannich reaction of furan often requires carefully controlled conditions and may result in lower yields compared to pyrrole and indole.[4]

  • Thiophene: Thiophene is the most aromatic and least reactive of the four heterocyles.[3] Consequently, its Mannich reaction may require more forcing conditions or the use of a catalyst to achieve good yields.

Comparative Reactivity of the Mannich Bases as Intermediates

The utility of these Mannich bases often lies in their ability to act as aminomethylating agents or as precursors for further functionalization. Their reactivity in these subsequent reactions is also influenced by the parent heterocyclic ring.

Reactivity_Comparison

Gramine (Indole Mannich Base): Gramine is a well-studied Mannich base and is known for its high reactivity. The dimethylamino group is a good leaving group, facilitated by the electron-donating nature of the indole nitrogen. This allows for facile displacement by a variety of nucleophiles.[9]

This compound: Similar to gramine, the pyrrole-derived Mannich base is also a reactive aminomethylating agent. The electron-rich pyrrole ring facilitates the departure of the dimethylamino group.

Furan and Thiophene Mannich Bases: The Mannich bases of furan and thiophene are generally less reactive as aminomethylating agents compared to their pyrrole and indole counterparts. The greater aromaticity of thiophene, in particular, makes the C-C bond to the aminomethyl group more stable and the dimethylamino group a poorer leaving group.

Experimental Protocols

Synthesis of Gramine (N,N-dimethyl-1-(1H-indol-3-yl)methanamine)

Materials:

  • Indole

  • Acetic acid

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Sodium hydroxide (5% solution)

  • Ice bath

Procedure: [5]

  • A mixture of indole (0.0042 mol) and 3 ml of acetic acid is prepared in a flask.

  • Formaldehyde (0.0108 mol) is added to the mixture.

  • The mixture is cooled to 5°C in an ice bath.

  • Dimethylamine (0.0042 mol) is added to the cooled mixture.

  • The solution is heated under reflux in a water bath for 3-17 hours.

  • The reaction mixture is then stirred at room temperature for 24 hours.

  • A 5% sodium hydroxide solution is added to the mixture, leading to the formation of an amorphous precipitate.

  • The precipitate is collected and recrystallized from a suitable solvent to yield gramine.

Synthesis of Heterocyclic Mannich Bases via Biocatalysis (Example for Furan and Thiophene derivatives)

Materials: [8]

  • Heterocyclic aldehyde (e.g., furan-2-carboxaldehyde or thiophene-2-carboxaldehyde) (0.075 mol/L)

  • Aromatic primary amine (e.g., aniline) (0.0825 mol/L)

  • Acetone/water (1/1 v/v) mixture

  • Candida antarctica lipase B (CaL-B, Novozym 435)

Procedure: [8]

  • A solution of the heterocyclic aldehyde and the aromatic primary amine is prepared in the acetone/water mixture.

  • CaL-B (150 mg) is added to the solution.

  • The mixture is shaken at 1200 rpm at room temperature.

  • The progress of the reaction is monitored until completion.

  • The product is isolated by extraction and purified by column chromatography. The yields for various heterocyclic Mannich bases prepared via this method ranged from 66% to 80%.

Conclusion

The reactivity of this compound is high, both in terms of its formation and its utility as a synthetic intermediate. This high reactivity is a direct consequence of the electron-rich nature of the pyrrole ring.

  • In Synthesis: Pyrrole's high nucleophilicity allows for the formation of its Mannich base under mild conditions, often surpassing the ease of synthesis for furan and thiophene analogs. Indole shows comparable, high reactivity in forming its Mannich base, gramine.

  • As an Intermediate: The pyrrole-derived Mannich base is an effective aminomethylating agent, comparable in reactivity to the well-known gramine. The electron-donating character of the pyrrole ring facilitates the displacement of the dimethylamino group by nucleophiles. In contrast, the Mannich bases of furan and especially the more aromatic thiophene are generally less reactive in such substitution reactions.

For researchers and professionals in drug development, understanding these reactivity trends is crucial for designing efficient synthetic routes and for the strategic incorporation of these important heterocyclic scaffolds into new molecular entities. The choice of a particular heterocyclic Mannich base will depend on the desired balance between ease of synthesis and the stability of the final compound.

References

A Comparative Guide to Purity Assessment: qNMR for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document presents supporting experimental data and detailed methodologies to aid in the selection of the most suitable technique for a given analytical challenge.

Introduction to Purity Assessment and this compound

This compound is a tertiary amine containing a pyrrole moiety, a common structural motif in pharmacologically active compounds. Accurate determination of its purity is essential throughout the drug development process, from early-stage synthesis to final product quality control. Impurities can affect the stability, toxicity, and therapeutic efficacy of the active pharmaceutical ingredient (API).

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for direct quantification against a certified internal standard of a different chemical structure.[1] This guide will delve into the practical application of qNMR for the purity assessment of this compound and provide a comparative analysis with HPLC and GC-MS.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the analyte and potential impurities, the required accuracy and precision, and available instrumentation.[2]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.[2]Separation based on the differential partitioning of analytes between a mobile and a stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2]
Quantitation Absolute (purity determined without a specific reference standard of the analyte).[2]Relative (typically requires a reference standard of the analyte of known purity).[2]Relative (requires a reference standard or extensive calibration).
Selectivity Excellent for distinguishing structurally similar molecules and isomers based on unique NMR signals.Good for separating closely related structures, including isomers, with appropriate column and mobile phase selection.High selectivity based on both chromatographic retention time and mass-to-charge ratio. Excellent for identifying volatile and semi-volatile impurities.[2]
Sample Preparation Simple dissolution in a deuterated solvent with a certified internal standard.Can be more complex, potentially requiring derivatization for UV-inactive compounds, filtration, and mobile phase preparation.[3]May require derivatization to improve volatility and thermal stability of the analyte.[4]
Analysis Time Relatively fast, with data acquisition typically taking a few minutes per sample.Can be longer, depending on the chromatographic runtime required for adequate separation.Analysis time is dependent on the temperature program of the gas chromatograph.
Instrumentation Requires an NMR spectrometer.Requires an HPLC system with a suitable detector (e.g., UV, ELSD, MS).Requires a GC-MS system.
Strengths - Primary ratio method. - Non-destructive. - Provides structural information of impurities. - Universal detector for protons.- Widely available and versatile. - High sensitivity with appropriate detectors. - Well-established for routine quality control.- High sensitivity and specificity. - Excellent for identifying unknown volatile impurities.
Limitations - Lower sensitivity compared to MS. - High initial instrument cost. - Potential for signal overlap in complex mixtures.- Requires a reference standard for each analyte for accurate quantification. - Detector response can be compound-dependent.- Limited to thermally stable and volatile compounds. - Non-volatile impurities are not detected.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for this compound

This protocol outlines the general steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials:

  • This compound (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

2. Signal Selection: The ¹H-NMR spectrum of this compound is predicted to show distinct signals for the pyrrole protons, the methylene protons, and the N,N-dimethyl protons. For quantification, a well-resolved singlet or a multiplet free from overlap with impurity or solvent signals should be selected. The methylene protons adjacent to the pyrrole ring and the N,N-dimethyl protons are likely candidates.

3. Sample Preparation:

  • Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of analyte to internal standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.6 mL).

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire the ¹H-NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters to ensure accurate quantification include:

    • A 90° pulse angle.

    • A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full relaxation of all protons.

    • Sufficient number of scans to achieve a high signal-to-noise ratio (>150:1 for the signals to be integrated).

    • A spectral width that encompasses all signals of interest.

5. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the selected signals for both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC Protocol for Tertiary Amine Purity Assessment

For tertiary amines like this compound that lack a strong chromophore, HPLC analysis can be challenging with UV detection at standard wavelengths.[3] Derivatization or the use of alternative detectors may be necessary. A general approach using a reversed-phase column is outlined below.

1. Materials:

  • This compound (analyte)

  • Reference standard of the analyte (if available)

  • HPLC-grade acetonitrile and water

  • Acidic modifier (e.g., trifluoroacetic acid, formic acid)

  • HPLC system with a suitable detector (e.g., UV, ELSD, CAD, or MS)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program should be optimized to separate the main component from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of calibration standards if a reference standard is available.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

GC-MS Protocol for Tertiary Amine Purity Assessment

GC-MS is suitable for the analysis of volatile and thermally stable tertiary amines.

1. Materials:

  • This compound (analyte)

  • Reference standard of the analyte (if available)

  • High-purity solvent (e.g., dichloromethane, methanol)

  • GC-MS system

2. Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure vaporization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the analyte and any impurities.

  • MS Detector: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.

3. Sample Preparation:

  • Prepare a dilute solution of the analyte in a suitable volatile solvent.

  • If necessary, derivatization can be performed to improve the chromatographic properties of the analyte.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq process_spec Phase and baseline correct spectrum nmr_acq->process_spec integrate Integrate analyte and IS signals process_spec->integrate calculate Calculate purity using formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for qNMR purity assessment.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Selection Criteria start Purity Assessment Required absolute_quant Absolute Quantification? start->absolute_quant volatile_impurities Volatile Impurities a Concern? start->volatile_impurities routine_qc Routine High-Throughput QC? start->routine_qc qnmr qNMR hplc HPLC gcms GC-MS absolute_quant->qnmr Yes absolute_quant->hplc No (Relative) volatile_impurities->hplc No volatile_impurities->gcms Yes routine_qc->qnmr Potentially routine_qc->hplc Yes

Caption: Decision logic for selecting a purity analysis method.

Conclusion

For the purity assessment of this compound, quantitative NMR offers a powerful and direct method that does not require a specific reference standard of the analyte.[1] It provides an absolute purity value and can simultaneously offer structural information about any impurities present. HPLC is a versatile and widely used technique for routine quality control, although it may require method development to address the weak UV absorbance of the analyte.[3] GC-MS is highly valuable for the detection and identification of volatile and semi-volatile impurities.[2] A comprehensive purity assessment may benefit from the use of orthogonal techniques, such as employing HPLC for routine analysis and qNMR for the certification of reference materials or as a primary, independent purity confirmation method. The choice of method should be guided by the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and the available resources.

References

Spectroscopic Comparison of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine and N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification

For clarity and future reference, the fundamental identifying information for each isomer is provided below.

PropertyN,N-dimethyl-1-(1H-pyrrol-2-yl)methanamineN,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine
Structure ![Image of 2-yl isomer structure]![Image of 3-yl isomer structure]
CAS Number 14745-84-7765869-63-4
Molecular Formula C₇H₁₂N₂C₇H₁₂N₂
Molecular Weight 124.18 g/mol 124.18 g/mol
Physical Description Crystalline solid (from hexane)[1]Not available
Melting Point 64 °C[1]Not available

(Note: Chemical structures are illustrative and based on standard chemical drawing conventions.)

Predicted Spectroscopic Differences

Based on the principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), the following differences are anticipated between the two isomers. These predictions are based on the analysis of spectroscopic data for various substituted pyrroles.

¹H NMR Spectroscopy:

  • Aromatic Region: The chemical shifts and coupling patterns of the pyrrole ring protons will be the most telling feature.

    • 2-yl Isomer: Expect three distinct signals for the pyrrole protons. The proton at the 5-position (adjacent to the NH and CH₂ group) would likely be the most deshielded. The protons at the 3 and 4-positions would show characteristic coupling to each other and to the 5-proton.

    • 3-yl Isomer: Expect three distinct signals. The proton at the 2-position (between the NH and the substituent) and the proton at the 5-position would likely be the most deshielded and appear as distinct singlets or narrow doublets. The proton at the 4-position would be a triplet or doublet of doublets.

  • Aliphatic Region: The chemical shifts of the -CH₂- and -N(CH₃)₂ protons are expected to be similar for both isomers, but subtle differences may arise due to the different electronic environment of the pyrrole ring at the point of attachment.

¹³C NMR Spectroscopy:

  • The chemical shifts of the pyrrole ring carbons will be significantly different. The carbon atom attached to the dimethylaminomethyl group (C2 in the 2-yl isomer and C3 in the 3-yl isomer) will be readily identifiable. The symmetry of the substitution pattern will also influence the number and chemical shifts of the other pyrrole carbons.

Infrared (IR) Spectroscopy:

  • Both isomers will show a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹.

  • The C-H stretching and bending vibrations of the pyrrole ring and the aliphatic groups will be present in both spectra.

  • Subtle differences in the "fingerprint region" (below 1500 cm⁻¹) are expected due to the different substitution patterns, particularly in the C-N and C-C stretching and bending modes of the pyrrole ring.

Mass Spectrometry (MS):

  • Both isomers will exhibit the same molecular ion peak (m/z = 124).

  • The fragmentation patterns are expected to be the primary distinguishing feature. The position of the dimethylaminomethyl group will influence the stability of the resulting fragment ions. For example, the 2-yl isomer might show a more prominent fragment corresponding to the loss of the dimethylaminomethyl side chain, leading to a stable pyrrole cation.

Experimental Protocols for Spectroscopic Analysis

To obtain the necessary data for a direct and robust comparison, the following standardized experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Liquid/Low-Melting Samples: Acquire the spectrum as a thin film between two NaCl or KBr plates.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets) or clean plates (for thin films).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source.

  • Ionization Method: Electron Ionization (EI) is recommended for observing fragmentation patterns. Electrospray Ionization (ESI) can be used to confirm the molecular weight.

  • EI-MS Acquisition:

    • Electron Energy: 70 eV.

    • Mass Range: m/z 30-300.

    • Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis_2_yl Synthesize & Purify This compound NMR_2_yl NMR (1H, 13C) Synthesis_2_yl->NMR_2_yl IR_2_yl FTIR Synthesis_2_yl->IR_2_yl MS_2_yl Mass Spec Synthesis_2_yl->MS_2_yl Synthesis_3_yl Synthesize & Purify N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine NMR_3_yl NMR (1H, 13C) Synthesis_3_yl->NMR_3_yl IR_3_yl FTIR Synthesis_3_yl->IR_3_yl MS_3_yl Mass Spec Synthesis_3_yl->MS_3_yl Compare_NMR Compare NMR Spectra (Chemical Shifts, Coupling) NMR_2_yl->Compare_NMR Compare_IR Compare IR Spectra (Functional Groups, Fingerprint) IR_2_yl->Compare_IR Compare_MS Compare Mass Spectra (Molecular Ion, Fragmentation) MS_2_yl->Compare_MS NMR_3_yl->Compare_NMR IR_3_yl->Compare_IR MS_3_yl->Compare_MS Conclusion Structural Elucidation & Comparative Analysis Report Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of pyrrole isomers.

Conclusion and Future Work

A definitive spectroscopic comparison of this compound and N,N-dimethyl-1-(1H-pyrrol-3-yl)methanamine is currently hindered by the lack of publicly available experimental data for both compounds. The information provided in this guide serves as a foundational step for researchers aiming to perform such a comparison.

For drug development professionals and scientists, the next logical step would be the synthesis and purification of both isomers, followed by the systematic acquisition of NMR, IR, and mass spectrometry data using the protocols outlined above. This would not only allow for a definitive structural confirmation of each isomer but also provide a valuable dataset for the scientific community, enabling a deeper understanding of the structure-property relationships in this class of compounds. Researchers are encouraged to publish their findings to fill the current knowledge gap.

References

A Comparative Guide to the Performance of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine and Other Synthetic Building Blocks in Pyrrole-Based Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of synthetic building blocks is paramount in the efficient construction of complex molecular architectures. Pyrrole-containing compounds are of significant interest in medicinal chemistry and materials science due to their presence in a vast array of bioactive natural products and functional materials. This guide provides a comparative analysis of the performance of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a versatile Mannich base, against other common synthetic building blocks, particularly in the synthesis of dipyrromethanes, which are crucial precursors for porphyrins and related macrocycles.

Introduction to this compound

This compound is a valuable synthetic intermediate that serves as a stable and convenient source of a 2-methylenepyrrole equivalent. Its bifunctional nature, possessing a nucleophilic amine and an electron-rich aromatic ring, allows for a diverse range of chemical transformations.[1] This building block is particularly useful in the synthesis of unsymmetrically substituted pyrrolic compounds, offering advantages in terms of reactivity and selectivity under specific conditions.

Performance Comparison in Dipyrromethane Synthesis

The synthesis of dipyrromethanes is a fundamental transformation in porphyrin chemistry. The performance of this compound can be effectively evaluated by comparing its utility in dipyrromethane synthesis against the conventional acid-catalyzed condensation of pyrrole with aldehydes.

Data Presentation

The following table summarizes the performance of this compound (in principle, as part of a "3+1" or related porphyrin synthesis strategy, for which dipyrromethane synthesis is a key step) in comparison to the direct condensation of pyrrole with an aldehyde for the synthesis of a generic 5-substituted dipyrromethane.

ParameterThis compoundPyrrole + Aldehyde
Reaction Type Mannich base condensationAcid-catalyzed condensation
Typical Catalyst Often self-catalyzed or requires mild heatingStrong acids (e.g., TFA, HCl) or Lewis acids
Reaction Conditions Generally milder, can sometimes be performed at room temperatureRequires acidic conditions, which can lead to side reactions
Typical Yield Moderate to good (can be around 50% for related transformations)[2]Variable, ranging from moderate to high (60-95% under optimized "green" conditions)[3][4]
Key Advantage Good for synthesizing unsymmetrical dipyrromethanes and porphyrins with high regioselectivity[5]Well-established, versatile for a wide range of aldehydes
Key Disadvantage May require the pre-synthesis of the Mannich baseRisk of polymerization and formation of oligomeric side products, especially with sensitive pyrroles

Experimental Protocols

Detailed methodologies for the synthesis of a representative dipyrromethane using both this compound and the pyrrole-aldehyde condensation method are provided below.

Protocol 1: Synthesis of a Dipyrromethane using a Pyrrole Mannich Base (Conceptual)

This protocol is based on the principles of using aminomethylpyrroles for the synthesis of more complex pyrrolic structures, such as in a MacDonald-type "3+1" porphyrin synthesis.[2][5]

Materials:

  • This compound

  • A 2-unsubstituted pyrrole (e.g., 3,4-diethylpyrrole)

  • Acetic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the 2-unsubstituted pyrrole (1 equivalent) in dichloromethane.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired dipyrromethane.

Protocol 2: Synthesis of 5-Phenyldipyrromethane using Pyrrole and Benzaldehyde

This is a well-established method for the synthesis of meso-aryl dipyrromethanes.[6]

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for flash chromatography

Procedure:

  • To a two-necked, round-bottomed flask, add freshly distilled pyrrole (in large excess, e.g., ~36 equivalents) and benzaldehyde (1 equivalent).[6]

  • Deoxygenate the mixture by bubbling dry nitrogen through it for 15 minutes.

  • Add trifluoroacetic acid (0.1 equivalents) in one portion via syringe.[6]

  • Stir the resulting mixture at room temperature for 15 minutes.[6]

  • Remove the excess pyrrole by rotary evaporation at 50-60°C.[6]

  • Dissolve the resulting dark oil in a minimal amount of dichloromethane and purify by flash chromatography on silica gel, eluting with dichloromethane.[6] The product, 5-phenyldipyrromethane, is obtained as a white crystalline solid after sublimation (yield: 65-67%).[6]

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic pathways described in the experimental protocols.

Dipyrromethane_Synthesis_Mannich mannich_base This compound intermediate Azafulvenium Intermediate mannich_base->intermediate + H+ pyrrole 2-Unsubstituted Pyrrole dipyrromethane Unsymmetrical Dipyrromethane pyrrole->dipyrromethane - (CH3)2NH intermediate->dipyrromethane - (CH3)2NH

Caption: Reaction pathway for dipyrromethane synthesis using a pyrrole Mannich base.

Dipyrromethane_Synthesis_Aldehyde aldehyde Aldehyde (e.g., Benzaldehyde) carbinol Pyrrole Carbinol aldehyde->carbinol + H+ pyrrole Pyrrole pyrrole->carbinol + H+ dipyrromethane Symmetrical or Unsymmetrical Dipyrromethane pyrrole->dipyrromethane + H+ - H2O carbinol->dipyrromethane + H+ - H2O

Caption: Reaction pathway for dipyrromethane synthesis via aldehyde condensation.

Conclusion

This compound is a valuable building block in pyrrole chemistry, particularly for the synthesis of unsymmetrical dipyrromethanes and, by extension, complex porphyrin structures. While the direct condensation of pyrroles with aldehydes is a more established and often higher-yielding method for symmetrical dipyrromethanes, the use of Mannich bases like this compound offers a strategic advantage in controlling regioselectivity, which is crucial for the synthesis of specifically functionalized macrocycles. The choice of building block will ultimately depend on the target molecule's symmetry, the sensitivity of other functional groups to acidic conditions, and the overall synthetic strategy.

References

Safety Operating Guide

Proper Disposal of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine is through an approved chemical waste disposal service. This compound should not be disposed of down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory.

This guide provides essential procedural information for the safe and compliant disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

  • Container Management:

    • Keep this compound in its original, clearly labeled container whenever possible.

    • If transferring to a new container for waste accumulation, ensure the new container is compatible, properly sealed, and clearly labeled with the chemical name and any associated hazard warnings. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Waste Segregation:

    • This compound should be segregated as a hazardous chemical waste. Consult your institution's specific guidelines for categorization (e.g., nitrogenous organic waste).

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager to schedule a pickup.

    • Provide them with the chemical name, quantity, and any available hazard information.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

    • Ensure it is stored away from incompatible materials.

Emergency Procedures for Spills

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_container Is the chemical in its original, labeled container? ppe->check_container original_container Keep in original container check_container->original_container Yes transfer_container Transfer to a compatible, labeled waste container check_container->transfer_container No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup original_container->contact_ehs transfer_container->contact_ehs store_waste Store sealed container in a designated hazardous waste area contact_ehs->store_waste disposal_complete Professional waste service completes disposal store_waste->disposal_complete

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene and waste disposal plans for complete and detailed instructions. Regulations for chemical waste disposal can vary by location.

Comprehensive Safety and Handling Guide for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine (CAS No: 14745-84-7), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the key hazard information.

Hazard ClassHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation.WarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation.WarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.WarningGHS07

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this chemical. The following table outlines the required PPE.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side-shields or goggles. Face shield if splashing is a risk.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant gloves.Nitrile rubber, butyl rubber, or other appropriate material. Regularly inspect gloves for signs of degradation and replace them as needed.[2][3]
Body Protective clothing, such as a lab coat.Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]

Operational and Handling Procedures

Proper handling and storage are crucial to prevent exposure and accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames.[1]

  • Use non-sparking tools.[6]

  • Ground and bond containers when transferring material.[1]

Storage:

  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated place.[5]

  • Store away from incompatible substances.

  • Store locked up.[5]

Emergency Procedures

Immediate and appropriate action is vital in case of an emergency.

EmergencyFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
Ingestion Do NOT induce vomiting. Get medical aid.[1]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5][6]
Spill Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1][4] Ensure adequate ventilation and remove all sources of ignition.[4]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of contents/container to an approved waste disposal plant.[5][6] Do not allow the product to enter drains, other waterways, or soil.[4][5]

  • Contaminated Packaging: Empty containers retain product residue and can be dangerous. Do not reuse empty containers.

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Handle with Care Handle with Care Work in Ventilated Area->Handle with Care Decontaminate Decontaminate Handle with Care->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Review SDS

Caption: Workflow for Safe Handling of the Chemical.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.